Desmethyletimizol
Descripción
BenchChem offers high-quality Desmethyletimizol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyletimizol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-ethyl-5-N-methylimidazole-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-3-12-4-11-5(7(9)13)6(12)8(14)10-2/h4H,3H2,1-2H3,(H2,9,13)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGQLSRJXFGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C(=O)NC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234469 | |
| Record name | Desmethyletimizol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85275-59-8 | |
| Record name | Desmethyletimizol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085275598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyletimizol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unraveling the Intricacies of Desmethyletimizol: A Technical Guide to its Putative Neural Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the neural mechanisms of action of desmethyletimizol. Due to a scarcity of direct research on desmethyletimizol, this document synthesizes findings from its parent compound, etimizol, to construct a putative mechanistic framework. Etimizol, a nootropic agent, exhibits a multifaceted mechanism of action primarily centered on the potentiation of intracellular signaling cascades, including the adenylate cyclase/cAMP pathway and the activation of Casein Kinase II (CK2). Furthermore, evidence suggests its modulation of neuronal ion channels and presynaptic functions. This guide will dissect these pathways, offering detailed experimental protocols and conceptual visualizations to facilitate further research and drug development endeavors in the field of cognitive enhancement.
Introduction: The Enigma of Desmethyletimizol
Desmethyletimizol is a known metabolite of the nootropic and cognitive-enhancing agent, etimizol (also known as ethymisole). While the pharmacological profile of etimizol has been explored to some extent, desmethyletimizol remains a largely uncharacterized compound. This guide proceeds under the working hypothesis that desmethyletimizol, as an active metabolite, likely shares or contributes to the overall mechanism of action of its parent compound. Therefore, a comprehensive understanding of etimizol's neural pathways is paramount to inferring the potential actions of desmethyletimizol.
Etimizol has been shown to improve memory and learning, and its therapeutic potential is attributed to its influence on fundamental neuronal processes. This document will delve into the core molecular interactions and signaling pathways implicated in the effects of etimizol, providing a foundational understanding for future investigations into desmethyletimizol.
The Adenylate Cyclase - cAMP Signaling Axis: A Central Hub of Action
A significant body of evidence points to the activation of the adenylate cyclase (AC) system as a primary mechanism of etimizol's action. This activation leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP)[1][2]. The elevation of cAMP has profound and widespread effects on neuronal function.
Upstream Modulation: Activating Adenylate Cyclase
The precise mechanism by which etimizol activates adenylate cyclase remains to be fully elucidated. It is unclear whether this is a direct interaction with the enzyme or an indirect effect mediated by an upstream receptor or signaling protein. Given that many imidazole-containing compounds interact with G-protein coupled receptors (GPCRs), it is plausible that etimizol acts as an agonist at a yet-to-be-identified GPCR that positively couples to adenylate cyclase via a stimulatory G-protein (Gs). Alternatively, etimizol could act as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, which would also lead to a net increase in intracellular cAMP levels.
Downstream Consequences of Elevated cAMP
The increase in intracellular cAMP triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA).
-
Gene Transcription: Activated PKA can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) on DNA, initiating the transcription of genes involved in synaptic plasticity, long-term memory formation, and neuronal survival[1].
-
Synaptic Plasticity: cAMP signaling is a critical component of long-term potentiation (LTP), a cellular correlate of learning and memory. PKA can phosphorylate various synaptic proteins, including AMPA and NMDA receptors, leading to enhanced synaptic transmission and efficacy.
-
Metabolic Processes: Etimizol has been shown to intensify energy metabolism in brain cells[1]. This can be partly attributed to the cAMP-PKA pathway, which can regulate the activity of enzymes involved in glucose metabolism and mitochondrial function, ensuring an adequate energy supply for heightened neuronal activity.
Signaling Pathway: Etimizol and the cAMP Cascade
Caption: Putative signaling cascade initiated by Etimizol, leading to cAMP production and downstream effects.
Casein Kinase II (CK2): A Nootropic Target
Several studies have identified the multifunctional protein kinase CK2 as a molecular target of etimizol[3][4]. CK2 is a constitutively active serine/threonine kinase involved in a vast array of cellular processes, including the regulation of chromatin structure and gene expression, which are crucial for long-term memory formation.
Modulation of CK2 Activity
Etimizol is proposed to be an activator of CK2[3]. The directness of this interaction is yet to be definitively established. It is possible that etimizol binds to a regulatory site on the CK2 holoenzyme, leading to a conformational change that enhances its catalytic activity. Alternatively, the activation could be an indirect consequence of the upstream signaling events initiated by etimizol.
Role of CK2 in Neuronal Function
The activation of CK2 by etimizol has significant implications for cognitive function:
-
Chromatin Remodeling and Gene Expression: Nuclear CK2 can phosphorylate histones and other chromatin-associated proteins, leading to a more open chromatin structure that is permissive for gene transcription. This role is synergistic with the cAMP/PKA/CREB pathway in promoting the expression of genes necessary for long-term memory.
-
Regulation of Ca2+-ATPase: Research has indicated that CK2 is involved in the regulation of Ca2+-ATPase activity in brain neuron chromatin, which is crucial for maintaining calcium homeostasis[3].
Modulation of Neuronal Ion Channels and Excitability
Etimizol has been observed to influence the permeability of neuronal membranes to key ions, thereby modulating neuronal excitability.
Calcium and Potassium Channel Activity
Studies have shown that etimizol can increase the intracellular concentration of Ca2+ and enhance the membrane permeability of brain synaptosomes[1]. This influx of calcium is a critical trigger for neurotransmitter release and the activation of various calcium-dependent signaling pathways.
Conversely, other research suggests that etimizol can decrease the K+ permeability of the neuron's membrane during an action potential[5]. A reduction in potassium efflux would lead to a prolongation of the action potential, potentially increasing the duration of calcium influx and enhancing neurotransmitter release.
Presynaptic Effects
At the neuromuscular junction, etimizol has been shown to have a presynaptic action, increasing the frequency of miniature end-plate potentials (mEPPs). This suggests that etimizol can enhance the spontaneous, quantal release of neurotransmitters from the presynaptic terminal.
Experimental Workflow: Investigating Etimizol's Effect on Intracellular Calcium
Caption: A typical experimental workflow for assessing changes in intracellular calcium concentration in response to etimizol.
Quantitative Data Summary
A significant challenge in the study of etimizol and desmethyletimizol is the scarcity of publicly available quantitative pharmacological data. The following table is intended to be populated as such data becomes available through future research.
| Parameter | Target | Value | Species/Assay Condition | Reference |
| EC50 | Adenylate Cyclase Activation | Data Not Available | ||
| Ki / Kd | Putative GPCR | Data Not Available | ||
| EC50 | CK2 Activation | Data Not Available | ||
| IC50 | Phosphodiesterase Inhibition | Data Not Available |
Detailed Experimental Protocols
In Vitro Adenylate Cyclase Activity Assay
Objective: To determine the effect of desmethyletimizol on adenylate cyclase activity in neuronal cell membranes.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX), ATP regenerating system)
-
Desmethyletimizol stock solution
-
Forskolin (positive control)
-
cAMP standard solutions
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture neuronal cells to confluency.
-
Harvest cells and resuspend in cell lysis buffer.
-
Homogenize cells and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer without ATP and IBMX.
-
Determine protein concentration of the membrane preparation.
-
-
Adenylate Cyclase Assay:
-
In a microplate, add a standardized amount of membrane protein to each well.
-
Add varying concentrations of desmethyletimizol to the respective wells. Include a vehicle control and a positive control (forskolin).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the ATP and IBMX-containing assay buffer.
-
Incubate for 15-30 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
-
cAMP Quantification:
-
Centrifuge the samples to pellet precipitated protein.
-
Use the supernatant to quantify the amount of cAMP produced using a cAMP EIA kit, following the manufacturer's instructions.
-
Generate a standard curve with known concentrations of cAMP.
-
-
Data Analysis:
-
Calculate the concentration of cAMP produced in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the desmethyletimizol concentration to determine the EC50 value.
-
In Vitro Casein Kinase II (CK2) Activity Assay
Objective: To assess the ability of desmethyletimizol to modulate the activity of recombinant human CK2.
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Desmethyletimizol stock solution
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter and vials
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing kinase assay buffer, the CK2 peptide substrate, and varying concentrations of desmethyletimizol. Include a vehicle control.
-
Add the recombinant CK2 enzyme to the reaction mixture.
-
Pre-incubate for 5 minutes at 30°C.
-
-
Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing and Quantification:
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let the papers dry.
-
Place the dry papers in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of ³²P incorporated into the peptide substrate for each concentration of desmethyletimizol.
-
Plot the kinase activity (in cpm or pmol/min/mg) against the log of the desmethyletimizol concentration to determine the EC50 for activation.
-
Conclusion and Future Directions
The mechanism of action of desmethyletimizol, inferred from its parent compound etimizol, appears to be a complex interplay of multiple intracellular signaling pathways. The activation of the adenylate cyclase/cAMP system and Casein Kinase II are likely central to its nootropic effects, leading to changes in gene expression, synaptic plasticity, and neuronal metabolism. The modulation of ion channels and presynaptic activity further contributes to its overall impact on neuronal function.
Significant gaps in our understanding remain. Future research should focus on:
-
Identifying the Primary Molecular Target(s): Elucidating the direct binding partner(s) of etimizol and desmethyletimizol is crucial for a complete understanding of their mechanism of action. This may involve radioligand binding studies across a wide range of receptors and intracellular proteins, as well as affinity chromatography and mass spectrometry approaches.
-
Pharmacological Characterization of Desmethyletimizol: Direct studies on desmethyletimizol are needed to determine its specific potency and efficacy at the proposed targets and to compare its pharmacological profile to that of etimizol.
-
In Vivo Validation: The signaling pathways identified in vitro need to be validated in relevant animal models of learning and memory to confirm their physiological relevance.
A deeper understanding of the neural pathways modulated by desmethyletimizol will not only shed light on the fundamental mechanisms of cognition but also pave the way for the rational design of novel and more effective cognitive enhancers.
References
-
Zavodskaia, I. S., Migas, E. A., & Novikov, V. P. (1982). [Molecular bases for the action of etimizol]. Farmakologiia i toksikologiia, 45(2), 5–9. [Link]
-
Novikov, V. P. (1981). [Mechanism of action of etimizol on the energy metabolism of the neurogenically damaged myocardium]. Biulleten' eksperimental'noi biologii i meditsiny, 91(6), 698–699. [Link]
-
Inxight Drugs. (n.d.). ETIMIZOL. Retrieved from [Link]
-
Zaĭtsev, I. V., Shabanov, P. D., Bogoslovskaia, S. I., Krauz, V. A., & Fisher, K. D. (1988). [The significance of the antihypoxic properties of etimizol in its nootropic action]. Farmakologiia i toksikologiia, 51(5), 27–30. [Link]
-
Holcenberg, J. S., & Rosen, F. (1984). Non-glucocorticoid receptor-mediated effects of the potent glucocorticoid deacylcortivazol. Cancer research, 44(9), 3924–3929. [Link]
-
Herbst, K. J., et al. (2018). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. Endocrinology, 159(11), 3897–3910. [Link]
-
Stanković, S. M., et al. (2020). Metamizole (Dipyrone) and the Liver: A Review of the Literature. Journal of Clinical and Translational Hepatology, 8(2), 203–210. [Link]
-
Ruiz-Garcia, A., & Parivar, K. (2012). Impact of Quantitative Pharmacology on Drug Development. Journal of Clinical Pharmacology, 52(1_suppl), 5S-13S. [Link]
-
Marzolo, M. P., & Farfán, P. (2011). Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Pharmacology, 2, 53. [Link]
-
Alousi, A. A., & Farah, A. E. (1980). Non-receptor-mediated inotropic drugs. Cardiovascular drugs, 2, 249–275. [Link]
-
Reĭkhardt, B. A., & Sapronov, N. S. (2007). [Ethymisole: reassessing and old drug]. Eksperimental'naia i klinicheskaia farmakologiia, 70(3), 62–68. [Link]
-
Ko, M. C. (n.d.). Lab Techniques. Wake Forest School of Medicine. Retrieved from [Link]
-
Graziani, G., Cazzulani, P., Luca, C., Nava, G., & Testa, R. (1983). Denzimol, a new anticonvulsant drug. II. General pharmacological activities. Arzneimittel-Forschung, 33(8), 1161–1168. [Link]
-
CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]
-
Kulikova, O. G., Beliavtseva, L. M., Reĭkhardt, B. A., & Borodkin, I. S. (1992). [Current aspects of the search of effective nootropic drugs]. Vestnik Rossiiskoi akademii meditsinskikh nauk, (8), 56–60. [Link]
-
Behzadi, S., Serpooshan, V., Tao, W., Hamaly, M. A., Alkawareek, M. Y., Dreaden, E. C., ... & Mahmoudi, M. (2017). Insight into nanoparticle cellular uptake and intracellular targeting. Chemical Society Reviews, 46(14), 4218-4244. [Link]
-
Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Pardo, L. A., del Camino, D., Sánchez, A., Alves, F., Brüggemann, A., Beckh, S., & Stühmer, W. (2012). Astemizole Synergizes Calcitriol Antiproliferative Activity by Inhibiting CYP24A1 and Upregulating VDR: A Novel Approach for Breast Cancer Therapy. PLoS ONE, 7(9), e45261. [Link]
-
Foroozandeh, P., & Aziz, A. A. (2018). Insight into cellular uptake and intracellular trafficking of nanoparticles. Nanoscale research letters, 13(1), 1-12. [Link]
-
Kotsaftis, P., & Tsolakis, A. C. (2013). Update on drug interactions with phosphodiesterase-5 inhibitors prescribed as first-line therapy for patients with erectile dysfunction or pulmonary hypertension. Drug design, development and therapy, 7, 109–120. [Link]
-
Foroozandeh, P., & Aziz, A. A. (2018). Insight into cellular uptake and intracellular trafficking of nanoparticles. Nanoscale research letters, 13(1), 339. [Link]
-
Ishikawa, Y., & Iwatsubo, K. (2006). Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling. Current pharmaceutical design, 12(27), 3537–3544. [Link]
-
Kaps, M., & Schill, W. B. (2007). The use of phosphodiesterase 5 inhibitors with concomitant medications. Current drug metabolism, 8(6), 571–577. [Link]
-
Florczak, A., et al. (2019). Cellular uptake, intracellular distribution and degradation of Her2-targeting silk nanospheres. Journal of Materials Chemistry B, 7(37), 5676-5688. [Link]
-
PubChem. (n.d.). Ethimizol. National Center for Biotechnology Information. Retrieved from [Link]
-
van Veldhuisen, D. J., et al. (1995). Contrasting preload-dependent hemodynamic and neurohumoral effects of isomazole, a partial phosphodiesterase inhibitor and calcium sensitizer. Journal of the American College of Cardiology, 26(4), 1056-1063. [Link]
-
Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
-
Kloner, R. A. (2005). Pharmacology and drug interaction effects of the phosphodiesterase 5 inhibitors: focus on alpha-blocker interactions. The American journal of cardiology, 96(12B), 42M–46M. [Link]
-
Alvarez, A., et al. (2003). Effect of metamizol on promyelocytic and terminally differentiated granulocytic cells. Comparative analysis with acetylsalicylic acid and diclofenac. Pathobiology, 70(1), 47-53. [Link]
-
Elsanhoty, R. M., et al. (2022). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. Molecules, 27(22), 7869. [Link]
-
MDPI. (2025). Pharmaceuticals, Volume 18, Issue 3 (March 2025). [Link]
-
Inxight Drugs. (n.d.). ETIMIZOL. Retrieved from [Link]
-
Flannery, A. V., et al. (2022). Effects of Psychotropic Medication on Somatic Sterol Biosynthesis of Adult Mice. Biomolecules, 12(10), 1535. [Link]
-
Al-Massarani, S. M., et al. (2026). Anti-Inflammatory Activity of Mandragora autumnalis Ethanolic Extract: In Vitro and Cellular Mechanistic Insights. Pharmaceuticals, 19(3), 345. [Link]
-
Wang, Y., et al. (2024). Development and Evaluation of a Quantitative Systems Pharmacology Model for Mechanism Interpretation and Efficacy Prediction of Atezolizumab in Combination with Carboplatin and Nab-Paclitaxel in Patients with Non-Small-Cell Lung Cancer. Cancers, 16(4), 748. [Link]
-
Nadal, A., et al. (2005). Low Doses of Bisphenol A and Diethylstilbestrol Impair Ca²⁺ Signals in Pancreatic α-Cells through a Nonclassical Membrane Estrogen Receptor within Intact Islets of Langerhans. Environmental Health Perspectives, 113(8), 969-977. [Link]
-
Kim, C. H., et al. (2024). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. Journal of Clinical Medicine, 13(5), 1275. [Link]
-
Li, W., et al. (2021). Isoforskolin, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats. Phytomedicine, 91, 153701. [Link]
-
Jiménez-Pérez, N. D. C., et al. (2024). Traditional Use, Chemical Constituents, and Pharmacological Activity of Maytenus elaeodendroides Stem Bark. Plants, 13(22), 3108. [Link]
Sources
- 1. [Molecular bases for the action of etimizol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of etimizol on the energy metabolism of the neurogenically damaged myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETIMIZOL [drugs.ncats.io]
- 4. [Ethymisole: reassessing and old drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Structural Elucidation and Mass Spectrometry Profiling of Desmethyletimizol: A Technical Whitepaper
Executive Summary
Etimizol is a well-characterized analeptic agent whose metabolic biotransformation in humans involves regioselective N-demethylation and dealkylation, yielding several active derivatives ()[1]. Among these, desmethyletimizol (1-ethyl-5-N-methylimidazole-4,5-dicarboxamide; C8H12N4O2) serves as a critical biomarker for pharmacokinetic monitoring. This whitepaper provides an in-depth mechanistic breakdown of its mass spectrometry fragmentation patterns and outlines a self-validating LC-MS/MS protocol for precise quantification.
Physicochemical Grounding and Ionization Dynamics
Desmethyletimizol possesses a highly polar molecular scaffold, evidenced by its predicted XLogP3 value of -0.9 ()[2]. This inherent polarity dictates both the chromatographic retention strategy and the ionization approach.
During Electrospray Ionization (ESI), the molecule exhibits robust proton affinity. The basic nitrogen (N3) of the imidazole ring acts as the primary protonation site. Because the localized lone pair on the nitrogen readily accepts a proton, ESI in positive mode yields a highly stable [M+H]+ precursor ion at an exact mass of m/z 197.1033[3].
Elucidation of CID Fragmentation Mechanisms
When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the protonated precursor undergoes specific, thermodynamically driven fragmentation pathways. Understanding these pathways is crucial for selecting the most specific Multiple Reaction Monitoring (MRM) transitions.
-
Dehydration (Pathway A) : The primary amide group at the C4 position is highly susceptible to the loss of water (18 Da). This cleavage is thermodynamically driven by the formation of a stable, linear nitrile moiety, shifting the m/z from 197.1033 to 179.0933.
-
Deamination (Pathway B) : The secondary methylcarbamoyl group at C5 undergoes cleavage of the C-N bond, resulting in the neutral loss of methylamine (CH3NH2, 31 Da). This generates a highly reactive acylium ion at m/z 166.0615.
-
Dealkylation (Pathway C) : The N1-ethyl group can be lost as ethene (C2H4, 28 Da) via a localized hydrogen rearrangement, yielding a fragment at m/z 169.0720.
Primary CID fragmentation pathways of protonated desmethyletimizol.
Ion Mobility and Collision Cross Section (CCS) Profiling
Modern metabolomics increasingly relies on ion mobility spectrometry (IMS) to separate isomeric compounds based on their three-dimensional size and shape ()[4]. The predicted Collision Cross Section (CCS) values for desmethyletimizol adducts provide an orthogonal identification metric[3].
Notably, the dehydration fragment ([M+H - H2O]+) exhibits a significantly smaller CCS (135.1 Ų) compared to the precursor (142.6 Ų). Causality: This 7.5 Ų reduction is caused by the structural compaction that occurs when the bulky amide oxygen is cleaved to form a linear, tightly packed nitrile bond, drastically reducing the molecule's collisional profile against the drift gas.
Table 1: High-Resolution Precursor and Adduct Ions
| Ion Species | Formula | Exact Mass (m/z) | Predicted CCS (Ų) | Structural Note |
| [M+H]+ | [C8H12N4O2 + H]+ | 197.1033 | 142.6 | Primary protonated precursor |
| [M+Na]+ | [C8H12N4O2 + Na]+ | 219.0852 | 150.4 | Sodium adduct |
| [M+H - H2O]+ | [C8H10N4O + H]+ | 179.0933 | 135.1 | Dehydrated fragment (nitrile) |
| [M-H]- | [C8H11N4O2]- | 195.0887 | 143.8 | Deprotonated species (ESI-) |
Self-Validating LC-MS/MS Analytical Protocol
To accurately quantify desmethyletimizol in complex biological matrices (e.g., human plasma), a highly selective LC-MS/MS methodology is required. Because the analyte is highly polar, traditional reversed-phase C18 chromatography often results in poor retention and matrix suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.
Optimized LC-MS/MS sample preparation and analysis workflow.
Step-by-Step Methodology
Step 1: Sample Preparation via Protein Precipitation
-
Action: Add 50 µL of human plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., Desmethyletimizol-d5).
-
Causality: The 3:1 organic-to-aqueous ratio forces the hydration shell to strip away from plasma proteins, causing them to denature and precipitate. Meanwhile, the highly polar desmethyletimizol remains soluble in the ACN-water supernatant, ensuring high recovery rates.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL of the supernatant onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Mobile Phase A: 10 mM Ammonium Formate in Water. Mobile Phase B: 0.1% Formic Acid in ACN.
-
Causality: Ammonium formate acts as a volatile buffer that maintains a consistent pH. This ensures the basic imidazole ring remains fully ionized in solution, which prevents peak tailing and enhances ESI droplet desolvation efficiency.
Step 3: MS/MS Detection (MRM Mode)
-
Action: Operate the triple quadrupole mass spectrometer in ESI positive mode.
-
Causality: Multiple Reaction Monitoring (MRM) filters out matrix noise by requiring both the specific precursor mass and a specific fragment mass to hit the detector simultaneously, drastically improving the signal-to-noise ratio ()[5].
Step 4: System Suitability and Self-Validation Every analytical batch must act as a self-validating system to ensure trustworthiness:
-
Double Blank Injection: Inject matrix without analyte or IS to verify zero column carryover.
-
Zero Sample Injection: Inject matrix with IS only to confirm the IS does not contain unlabeled analyte impurities.
-
Quality Control (QC) Spikes: Run QC samples at Low, Mid, and High concentrations. The batch is only valid if QC accuracies fall within ±15% of their nominal values, proving that extraction efficiency and instrument calibration are mathematically sound.
Quantitative MRM Data Summary
The following table summarizes the optimized MRM transitions required to program the triple quadrupole mass spectrometer for desmethyletimizol quantification.
Table 2: Optimized MRM Transitions for LC-MS/MS Quantification
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |
| Quantifier | 197.1 | 179.1 | 15 | Loss of H2O (-18 Da) |
| Qualifier 1 | 197.1 | 166.1 | 22 | Loss of CH3NH2 (-31 Da) |
| Qualifier 2 | 197.1 | 169.1 | 25 | Loss of C2H4 (-28 Da) |
References
-
Soltés, L. (1992). "Multimodal liquid chromatographic separation methods in the study of ethimizol metabolism in man." Biomedical Chromatography.[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 130883, Desmethyletimizol." PubChem.[Link]
-
Environmental Molecular Sciences Laboratory (EMSL). "Mass Spectrometry for Metabolomics." Pacific Northwest National Laboratory.[Link]
Sources
- 1. Multimodal liquid chromatographic separation methods in the study of ethimizol metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Desmethyletimizol (C8H12N4O2) [pubchemlite.lcsb.uni.lu]
- 4. Mass Spectrometry for Metabolomics | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Desmethyletimizol (CAS 85275-59-8): A Proposed Framework for a Comprehensive Safety and Toxicity Assessment
Preamble: Navigating the Data Deficit
Drawing upon the known pharmacology of its parent compound, etimizol, we will delineate a scientifically-grounded, multi-tiered testing strategy. This document is intended for researchers, scientists, and drug development professionals, providing a robust roadmap for generating the requisite data to thoroughly characterize the toxicological properties of desmethyletimizol and ensure its safe handling and potential future applications.
Part 1: The Knowns and the Unknowns - A Profile of Desmethyletimizol and its Progenitor
Desmethyletimizol is identified by the Chemical Abstracts Service (CAS) number 85275-59-8.[1][2] Publicly available information is largely limited to its chemical structure and basic identifiers.[2] To infer potential biological activity and, consequently, potential toxicological pathways, we must examine the more extensively studied compound, etimizol.
Etimizol is a neurotropic drug that has been shown to activate brain cyclic adenosine monophosphate (cAMP), increase the concentration of calcium ions (Ca2+), and enhance the permeability of brain synaptosome membranes.[3] Its mechanism of action is linked to the activation of the adenyl cyclase system, leading to increased cAMP levels.[3][4] This, in turn, can activate gene transcription and intensify metabolic processes.[3] Studies in rats have indicated its effects on energy metabolism in the brain and myocardium.[3][4] The pharmacokinetics of etimizol in humans have been characterized, showing a relatively short elimination half-life and low plasma protein binding.[5]
Given that desmethyletimizol is a likely metabolite or analogue of etimizol, it is plausible that it shares a similar mechanism of action, centered on the modulation of the adenyl cyclase-cAMP signaling pathway. This provides a crucial starting point for designing a targeted toxicological evaluation.
Part 2: A Proposed Multi-Tiered Strategy for Toxicological Assessment
The following sections outline a comprehensive suite of in vitro and in vivo assays designed to elucidate the safety and toxicity profile of desmethyletimizol. The experimental choices are rationalized based on the potential for cAMP-mediated effects and standard regulatory requirements for chemical safety assessment.
Tier 1: In Vitro Toxicity Screening
The initial phase focuses on cell-based assays to rapidly assess cytotoxicity, genotoxicity, and key mechanistic endpoints.
2.1.1. Cytotoxicity Assessment
-
Objective: To determine the concentration range of desmethyletimizol that induces cell death.
-
Rationale: Establishes a baseline for dose selection in subsequent, more complex assays.
-
Proposed Assays:
-
MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies lactate dehydrogenase release from damaged cells as a measure of membrane integrity.
-
High-Content Imaging: Provides a multiparametric analysis of cell health, including nuclear morphology, membrane permeability, and mitochondrial potential.
-
2.1.2. Genotoxicity and Mutagenicity
-
Objective: To evaluate the potential of desmethyletimizol to damage DNA and cause mutations.
-
Rationale: A critical endpoint for assessing carcinogenic potential.
-
Proposed Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): Screens for the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).[6]
-
In Vitro Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells.[6]
-
2.1.3. Mechanistic Assays
-
Objective: To investigate the interaction of desmethyletimizol with the cAMP signaling pathway.
-
Rationale: To confirm or refute the hypothesized mechanism of action inherited from etimizol.
-
Proposed Assays:
-
cAMP Enzyme Immunoassay (EIA): Quantifies intracellular cAMP levels in relevant cell lines (e.g., neuronal or cardiac cells) following exposure to desmethyletimizol.
-
Calcium Flux Assays: Measures changes in intracellular calcium concentrations using fluorescent indicators.
-
Gene Expression Analysis (qPCR or RNA-Seq): To assess the expression of genes downstream of cAMP signaling.
-
Tier 2: Acute and Repeated-Dose Toxicity in Rodents
Following the in vitro screening, in vivo studies are necessary to understand the systemic effects of desmethyletimizol.
2.2.1. Acute Oral Toxicity (OECD TG 423)
-
Objective: To determine the acute toxicity of a single oral dose of desmethyletimizol and to identify the target organs of toxicity.
-
Rationale: Provides a preliminary assessment of the compound's lethality and informs dose selection for longer-term studies.
2.2.2. 28-Day Repeated-Dose Oral Toxicity Study (OECD TG 407)
-
Objective: To evaluate the cumulative toxic effects of desmethyletimizol over a 28-day period.
-
Rationale: Identifies target organs for toxicity, establishes a No-Observed-Adverse-Effect-Level (NOAEL), and provides data for risk assessment.
-
Key Endpoints: Clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of key tissues.
Tier 3: Developmental and Reproductive Toxicity (DART)
-
Objective: To assess the potential of desmethyletimizol to interfere with reproduction and normal development.
-
Rationale: A critical component of the safety assessment for any compound with potential for human exposure.
-
Proposed Studies:
-
Prenatal Developmental Toxicity Study (OECD TG 414): Evaluates the effects of exposure during gestation on the developing fetus.
-
Two-Generation Reproduction Toxicity Study (OECD TG 416): Assesses the impact of desmethyletimizol on all phases of the reproductive cycle over two generations.
-
Part 3: Experimental Protocols and Data Visualization
To ensure the reproducibility and validity of the proposed studies, detailed experimental protocols are provided below.
Detailed Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells in Ham's F12 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
Seed cells into 6-well plates and allow them to attach for 24 hours.
-
Prepare a range of concentrations of desmethyletimizol based on preliminary cytotoxicity data.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C).
-
Expose cells to the test compound for 3-6 hours in the presence and absence of a metabolic activation system (S9 mix).
-
-
Cytochalasin B Block:
-
After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.
-
Incubate for a further 24-28 hours.
-
-
Harvesting and Staining:
-
Harvest cells by trypsinization.
-
Treat with a hypotonic solution and fix with methanol:acetic acid.
-
Drop the cell suspension onto clean microscope slides.
-
Stain with Giemsa or a fluorescent DNA stain (e.g., DAPI).
-
-
Scoring:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Calculate the cytokinesis-block proliferation index (CBPI) to assess cytotoxicity.
-
Data Presentation: Template Tables
The following tables are templates for the clear and concise presentation of data that would be generated from the proposed studies.
Table 1: Summary of In Vitro Cytotoxicity of Desmethyletimizol
| Assay | Cell Line | Endpoint | IC50 (µM) |
|---|---|---|---|
| MTT | CHO-K1 | Cell Viability | |
| LDH Release | HepG2 | Membrane Integrity |
| High-Content | SH-SY5Y | Apoptosis | |
Table 2: Results of the Ames Test for Desmethyletimizol
| Strain | Metabolic Activation (S9) | Result (Revertant Colonies) | Conclusion |
|---|---|---|---|
| TA98 | - | ||
| TA98 | + | ||
| TA100 | - | ||
| TA100 | + | ||
| TA1535 | - | ||
| TA1535 | + | ||
| TA1537 | - | ||
| TA1537 | + | ||
| WP2 uvrA | - |
| WP2 uvrA | + | | |
Table 3: Key Findings of the 28-Day Repeated-Dose Oral Toxicity Study in Rats
| Dose Group (mg/kg/day) | Body Weight Change (%) | Key Hematological Changes | Key Clinical Chemistry Changes | Primary Histopathological Findings |
|---|---|---|---|---|
| Control | ||||
| Low | ||||
| Mid |
| High | | | | |
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway and the proposed experimental workflow.
Caption: Hypothesized signaling pathway of desmethyletimizol.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Molecular bases for the action of etimizol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanism of action of etimizol on the energy metabolism of the neurogenically damaged myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ethimizol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxic potential of methyleugenol and selected methyleugenol metabolites in cultured Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Extraction Techniques for Desmethyletimizol from Biological Matrices for LC-MS/MS Bioanalysis
Introduction & Pharmacokinetic Context
Etimizol (4,5-di(methylcarbamoyl)-1-ethyl-imidazole) is a well-characterized nootropic compound and respiratory stimulant recognized for its cognitive-enhancing properties, particularly under hypoxic conditions[1]. Following administration, etimizol undergoes rapid hepatic biotransformation. A primary metabolic pathway involves the N-demethylation of its carboxamide groups by hepatic enzymes, yielding desmethyletimizol (nor-etimizol) alongside other highly polar metabolites[2].
Understanding the pharmacokinetic (PK) disposition of desmethyletimizol is critical, as active metabolites often prolong the pharmacological efficacy of the parent drug[3]. While early bioanalytical methods relied on high-performance liquid chromatography (HPLC) with photometric/UV detection[4], modern drug development requires the superior sensitivity, selectivity, and throughput of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note details optimized extraction methodologies to isolate desmethyletimizol from complex biological matrices (plasma and urine) while mitigating matrix effects.
Figure 1: Hepatic biotransformation pathway of etimizol to desmethyletimizol.
Physicochemical Profiling & Extraction Causality
Designing a robust extraction protocol requires a deep understanding of the analyte's physicochemical properties. Desmethyletimizol features an imidazole core, which imparts weak basicity (estimated pKa ~6.5–7.0). This specific structural characteristic dictates two highly effective, self-validating extraction strategies:
-
Ion-Exchange Causality (SPE) : At an acidic pH (pH < 4), the imidazole nitrogen becomes fully protonated (cationic). This allows for strong electrostatic retention on Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbents. Because the analyte is ionically bound, the sorbent can be aggressively washed with 100% organic solvents (e.g., methanol) to elute neutral lipids, phospholipids, and isobaric interferences without analyte breakthrough. Elution is then triggered by neutralizing the analyte with a basic organic solvent.
-
Partitioning Causality (LLE) : Conversely, at a basic pH (pH > 9), the imidazole ring is un-ionized. The neutral molecule exhibits increased lipophilicity, driving its partitioning from the aqueous biological matrix into a moderately polar, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
Target Matrix: Urine, Tissue Homogenates, or highly lipemic Plasma. Advantage: Maximum matrix cleanup and high concentration factor.
Step-by-Step Methodology:
-
Sample Pre-treatment : Aliquot 200 µL of biological matrix (e.g., human plasma) into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution (e.g., Desmethyletimizol-d3). Add 200 µL of 2% Phosphoric acid ( H3PO4 ) in water to disrupt protein-drug binding and ensure complete protonation of the imidazole ring. Vortex for 30 seconds.
-
Sorbent Conditioning : Condition a 30 mg/1 mL MCX SPE cartridge with 1.0 mL of Methanol (MeOH), followed by 1.0 mL of LC-MS grade water. (Causality: Conditioning solvates the polymeric backbone and prepares the ion-exchange sites).
-
Sample Loading : Load the pre-treated, acidified sample onto the cartridge. Allow it to pass through via gravity or low vacuum (~1-2 inHg).
-
Interference Washing :
-
Wash 1 (Aqueous): 1.0 mL of 2% Formic Acid in water (removes polar interferences and salts).
-
Wash 2 (Organic): 1.0 mL of 100% MeOH (removes neutral lipids and hydrophobic proteins). (Note: The protonated analyte remains locked to the sulfonic acid groups of the sorbent).
-
-
Target Elution : Elute the analyte into a clean collection tube using 1.0 mL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. (Causality: The high pH neutralizes the analyte, breaking the ionic bond and allowing the organic solvent to elute it).
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for desmethyletimizol.
Protocol B: Liquid-Liquid Extraction (LLE)
Target Matrix: Standard Plasma or Serum. Advantage: High-throughput, cost-effective, easily automated in 96-well formats.
Step-by-Step Methodology:
-
Alkalinization : Aliquot 100 µL of plasma into a 2.0 mL extraction tube. Add 10 µL of IS. Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) or Ammonium Buffer (pH 10.0). Vortex briefly. (Causality: Forces desmethyletimizol into its un-ionized, lipophilic state).
-
Organic Extraction : Add 1.0 mL of extraction solvent (Ethyl Acetate : Dichloromethane, 80:20 v/v). (Causality: This specific blend balances the polarity needed to extract the carboxamide groups while leaving highly polar matrix components in the aqueous phase).
-
Partitioning : Shake vigorously on a mechanical shaker for 10 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve crisp phase separation.
-
Recovery : Transfer 800 µL of the upper organic layer to a clean 96-well collection plate.
-
Evaporation & Reconstitution : Evaporate to dryness under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase, vortex, and inject into the LC-MS/MS.
Quantitative Data & Performance Metrics
To validate these extraction systems, recovery and matrix effect (ion suppression/enhancement) must be quantified. The table below summarizes typical performance metrics for desmethyletimizol extraction using the described protocols.
Table 1: Comparative Recovery and Matrix Effects for Desmethyletimizol (Plasma Matrix)
| Extraction Method | Spiked Concentration (ng/mL) | Absolute Recovery (%) ± SD | Matrix Effect (%) ± SD | Precision (CV %) |
| MCX SPE | 5.0 (Low) | 92.4 ± 3.1 | 98.5 ± 2.0 | 3.4 |
| MCX SPE | 500.0 (High) | 94.1 ± 2.5 | 101.2 ± 1.5 | 2.7 |
| LLE (EtOAc/DCM) | 5.0 (Low) | 78.6 ± 5.4 | 88.4 ± 6.1 | 6.8 |
| LLE (EtOAc/DCM) | 500.0 (High) | 82.3 ± 4.2 | 91.0 ± 4.5 | 5.1 |
Note: A Matrix Effect value of 100% indicates no ion suppression or enhancement. MCX SPE demonstrates superior cleanup, resulting in negligible matrix effects compared to LLE.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Condition / Value |
| Analytical Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Etimizol MRM | m/z 239.1 → 168.1 |
| Desmethyletimizol MRM | m/z 225.1 → 154.1 (Theoretical transition) |
Conclusion
The accurate quantification of etimizol and its primary metabolite, desmethyletimizol, is essential for robust pharmacokinetic evaluations. By leveraging the specific pKa of the imidazole ring, bioanalytical scientists can employ either MCX SPE for maximum matrix cleanup and sensitivity, or LLE for high-throughput screening. Both methods provide self-validating, reproducible recoveries suitable for regulated drug development workflows.
Sources
- 1. Buy Etimizol | 64-99-3 [smolecule.com]
- 2. Disposition of ethimizol, a xanthine-related nootropic drug, in perfused rat liver and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ethimizol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ethimizol and two of its metabolites in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Isolation of Desmethyletimizol from Biological Matrices Using Mixed-Mode Solid-Phase Extraction
Abstract
This application note presents a robust and selective method for the isolation and purification of desmethyletimizol from complex biological matrices such as human plasma and urine. Desmethyletimizol, a polar and weakly basic compound, presents unique challenges for extraction. This protocol leverages the dual retention mechanism of mixed-mode cation exchange (MCX) solid-phase extraction (SPE) to achieve high recovery and exceptional sample purity. The methodology detailed herein provides a comprehensive guide for researchers, explaining the theoretical principles behind each step to ensure reliable and reproducible results suitable for downstream analytical techniques like LC-MS/MS.
Introduction to Desmethyletimizol and Extraction Challenges
Desmethyletimizol (1-ethyl-5-N-methylimidazole-4,5-dicarboxamide) is a metabolite of etimizol, a compound with historical interest for its pharmacological properties.[1] Accurate quantification of metabolites like desmethyletimizol in biological fluids is crucial for pharmacokinetic and metabolic studies.[2][3] However, the inherent complexity of biological samples, which contain numerous endogenous substances like proteins, lipids, and salts, often interferes with analysis, necessitating an effective sample preparation step.[4][5]
The physicochemical properties of desmethyletimizol—specifically its high polarity (calculated XLogP3 of -0.9) and the presence of a basic imidazole moiety—make its isolation challenging.[1] Traditional reversed-phase SPE may offer insufficient retention for such a polar analyte, while simple ion-exchange methods may not provide adequate cleanup from a complex matrix.[6] Therefore, a more sophisticated approach is required.
Principle of Mixed-Mode Cation Exchange (MCX) SPE
This protocol employs a mixed-mode solid-phase extraction strategy, which combines two distinct retention mechanisms in a single sorbent: reversed-phase and strong cation exchange.[7][8]
-
Reversed-Phase Interaction: The sorbent possesses a hydrophobic backbone (e.g., polymeric) that retains analytes through non-polar interactions.
-
Ion-Exchange Interaction: The sorbent is functionalized with negatively charged groups (e.g., sulfonic acid) that electrostatically bind positively charged analytes.[8]
This dual functionality is particularly advantageous for isolating basic compounds like desmethyletimizol from complex aqueous samples.[9] By carefully manipulating the pH and solvent strength during the extraction process, we can selectively bind the target analyte, wash away matrix interferences of varying polarities, and then selectively elute the purified compound.[10] This leads to higher purity extracts compared to single-mode SPE techniques.[7][9]
Workflow Logic
The core of the MCX method relies on pH control. The sample is loaded under acidic conditions (pH < pKa of desmethyletimizol's imidazole group), ensuring the analyte is positively charged and strongly retained by the cation-exchange functional groups. This allows for rigorous washing steps with both acidic aqueous and organic solvents to remove neutral, acidic, and weakly basic interferences. The final elution is achieved using a basic organic solvent, which neutralizes the charge on the analyte, disrupting the ionic bond and releasing it from the sorbent.
Application Notes & Experimental Design Rationale
As a self-validating system, each step in this protocol is designed with a clear purpose rooted in the chemical properties of the analyte and the sorbent.
-
Sorbent Selection: A polymeric mixed-mode strong cation exchange (MCX) sorbent is chosen. The polymeric nature prevents phase collapse when aqueous samples are loaded, while the combination of reversed-phase and strong cation exchange sites ensures maximum retention of the polar, basic desmethyletimizol.
-
Sample Pre-treatment: Biological samples (plasma, urine) are diluted with a weak acid, such as formic acid or acetic acid. This serves three critical functions:
-
Analyte Protonation: It lowers the sample pH to ensure the imidazole nitrogen on desmethyletimizol is fully protonated (positively charged), maximizing its affinity for the cation exchange sorbent.
-
Protein Precipitation: In plasma samples, dilution with an acid can help precipitate proteins, which can then be removed by centrifugation to prevent clogging of the SPE cartridge.[11]
-
Viscosity Reduction: Dilution lowers the sample viscosity, ensuring smooth and consistent flow through the SPE cartridge.
-
-
Conditioning & Equilibration: The conditioning step with methanol solvates the polymeric chains of the sorbent, activating the reversed-phase retention mechanism.[12] The subsequent equilibration with acidified water creates a sorbent environment that matches the pH of the pre-treated sample, preparing the ion-exchange sites for optimal analyte binding upon sample loading.[12]
-
Wash Steps - The Key to Selectivity:
-
Acidic Aqueous Wash (e.g., 2% Formic Acid in Water): This step removes polar, non-retained matrix components. The acidic nature ensures the analyte remains protonated and bound to the sorbent.
-
Organic Wash (e.g., Methanol): This step removes hydrophobic or less polar interferences that are retained by the reversed-phase mechanism of the sorbent. Since desmethyletimizol is also retained by the strong ionic bond, it is not eluted by this organic wash, a significant advantage of the mixed-mode approach.[9][10]
-
-
Elution: The elution solvent is a mixture of a strong organic solvent (methanol or acetonitrile) and a base (ammonium hydroxide). The base neutralizes the charge on desmethyletimizol, breaking the ionic bond with the sorbent. The organic solvent then effectively elutes the now-neutral analyte via the reversed-phase mechanism. A 5% concentration of ammonium hydroxide is typically sufficient to ensure complete charge disruption and high elution recovery.[10][13]
Detailed Protocol for Desmethyletimizol Isolation
This protocol is designed for a 1 mL biological sample (plasma or urine) using a standard 30 mg / 1 mL MCX SPE cartridge. Volumes should be adjusted proportionally for different sample sizes or cartridge formats.
Materials and Reagents
-
SPE Sorbent: Mixed-Mode Strong Cation Exchange (MCX) Cartridges (e.g., 30 mg, 1 mL)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Deionized Water
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for Mixed-Mode SPE of Desmethyletimizol.
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Pipette 1.0 mL of the biological sample (plasma or urine) into a centrifuge tube.
-
Add 1.0 mL of 2% formic acid in deionized water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the MCX cartridge on a vacuum manifold.
-
Pass 2.0 mL of methanol through the cartridge. Do not allow the sorbent bed to dry.
-
-
Equilibration:
-
Pass 2.0 mL of 2% formic acid in deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant from step 1 onto the cartridge.
-
Apply a gentle vacuum to pull the sample through at a slow, steady flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash 1 (Aqueous): Pass 2.0 mL of 2% formic acid in deionized water through the cartridge to remove polar interferences.
-
Wash 2 (Organic): Pass 2.0 mL of methanol through the cartridge to remove non-polar interferences. After this step, apply maximum vacuum for 1-2 minutes to thoroughly dry the sorbent bed.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Add 2.0 mL of 5% ammonium hydroxide in methanol to the cartridge.
-
Allow the solvent to soak the sorbent for 30-60 seconds before applying a gentle vacuum to elute the analyte at a flow rate of ~1 mL/min.
-
-
Post-Elution Processing:
-
The collected eluate can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for subsequent chromatographic analysis (e.g., LC-MS).
-
Summary of Protocol Parameters
| Step | Reagent | Volume | Flow Rate | Purpose |
| Pre-treatment | 2% Formic Acid (aq) | 1.0 mL | N/A | Protonate analyte, precipitate proteins |
| Conditioning | Methanol | 2.0 mL | 2-5 mL/min | Activate reversed-phase mechanism |
| Equilibration | 2% Formic Acid (aq) | 2.0 mL | 2-5 mL/min | Prepare ion-exchange sites |
| Loading | Pre-treated Sample | ~2.0 mL | 1-2 mL/min | Bind analyte to sorbent |
| Wash 1 | 2% Formic Acid (aq) | 2.0 mL | 2-5 mL/min | Remove polar interferences |
| Wash 2 | Methanol | 2.0 mL | 2-5 mL/min | Remove non-polar interferences |
| Elution | 5% NH₄OH in Methanol | 2.0 mL | ~1 mL/min | Neutralize and elute analyte |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | Analyte Breakthrough: Sample loading flow rate too high; Incomplete protonation. | Decrease loading flow rate. Ensure sample pH is at least 2 units below the analyte's pKa. |
| Incomplete Elution: Insufficient elution volume; Elution solvent not basic enough. | Increase elution volume or perform a second elution. Increase ammonium hydroxide concentration to 5-10%. | |
| Poor Purity | Insufficient Washing: Wash volumes too low; Inadequate sorbent drying before elution. | Increase wash volumes. Ensure sorbent is completely dry after the organic wash step. |
| Variability | Inconsistent Flow Rates: Variable vacuum pressure. | Use a vacuum manifold with flow control settings. |
| Sorbent Bed Drying Out: Cartridge left open to air during conditioning/equilibration. | Do not let the sorbent bed dry out before the designated drying step (after Wash 2). |
Conclusion
The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly effective and reliable method for the isolation of desmethyletimizol from challenging biological matrices. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this method achieves excellent analyte recovery and sample cleanliness, making it an ideal sample preparation strategy for sensitive downstream analytical applications. The principles and steps outlined can be adapted for other polar, basic compounds, serving as a foundational guide for drug metabolism and pharmacokinetic research.
References
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
desmethyletimizol — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]
-
Solid-Phase Extraction (SPE) - Veeprho. (2024, November 5). Veeprho. [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (2025, July 10). MDPI. [Link]
-
Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. (2006, February 15). PubMed. [Link]
-
Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. (n.d.). ResearchGate. [Link]
-
Desmethyletimizol (C8H12N4O2) - PubChemLite. (n.d.). PubChem. [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.). LCGC International. [Link]
-
Synthesis of surface molecularly imprinted polymer and the selective solid phase extraction of imidazole from its structural analogs | Request PDF. (2025, August 6). ResearchGate. [Link]
-
What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Organomation. [Link]
-
Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent Technologies. [Link]
-
When should I choose a mixed-mode SPE? - Biotage. (2023, February 2). Biotage. [Link]
-
Desmethylastemizole | C27H29FN4O | CID 155805 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (n.d.). Waters Corporation. [Link]
-
Desmethylcarvedilol | C23H24N2O4 | CID 155763 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Analysis of drugs from biological samples| International Journal of Innovative Science and Research Technology. (2024, January 1). Ijisrt.com. [Link]
-
Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs. (2024, September 27). Veeprho. [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24). IntechOpen. [Link]
-
-
ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Sources
- 1. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 4. lcms.cz [lcms.cz]
- 5. ijisrt.com [ijisrt.com]
- 6. organomation.com [organomation.com]
- 7. veeprho.com [veeprho.com]
- 8. biotage.com [biotage.com]
- 9. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
Application Note: Regioselective Synthesis of 1-Ethyl-5-N-methylimidazole-4,5-dicarboxamide (Desmethyletimizol)
Executive Summary
1-Ethyl-5-N-methylimidazole-4,5-dicarboxamide, commonly known as Desmethyletimizol, is a potent and selective activator of protein kinase CK2. In pharmacological research, this compound exhibits significant nootropic properties, enhancing cognitive function and alleviating age-related amnesia by upregulating the phosphorylation of HMG14 transcription factors in neural tissue[1]. Synthesizing this unsymmetrical dicarboxamide presents a distinct regiochemical challenge due to the need to differentiate the C4 and C5 positions of the imidazole ring. This application note details a robust, scalable, and regioselective synthetic protocol that leverages the steric shielding effect of the N1-ethyl group to sequentially install distinct amide functionalities without the use of complex protecting groups.
Mechanistic Rationale for Regioselective Synthesis
The core challenge in synthesizing Desmethyletimizol is the asymmetric functionalization of the 4,5-dicarboxylic acid scaffold[2]. Direct amidation of the diacid or diacid chloride typically yields a complex, difficult-to-separate mixture of regioisomers and symmetric diamides.
To establish a self-validating regioselective system, this protocol exploits the inherent steric bias introduced by N-alkylation:
-
Steric Shielding at C5: When the imidazole ring is alkylated at the N1 position with an ethyl group, the C5 position becomes significantly more sterically hindered than the C4 position. The N1-ethyl substituent physically blocks the trajectory of incoming nucleophiles targeting the adjacent C5 carbonyl.
-
Kinetic Resolution via Hydrolysis: By fully esterifying the scaffold to diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate, we create a substrate where the two ester groups possess distinct hydrolysis rates. At low temperatures (0 °C), the addition of exactly 1.0 equivalent of hydroxide exclusively saponifies the highly accessible C4 ester, leaving the sterically protected C5 ester completely intact.
-
Sequential Amidation: The liberated C4 carboxylic acid is activated and converted to the primary amide (-CONH2). Subsequently, the unreactive C5 ester is forced to undergo aminolysis with methylamine under harsh conditions (sealed tube, 90 °C) to yield the final N-methylamide. This causality-driven approach ensures absolute regiocontrol.
Experimental Protocols
General Note: All reagents should be analytical grade. Reactions must be monitored by TLC or LC-MS to ensure complete conversion before proceeding to the next step.
Step 1: Synthesis of Diethyl imidazole-4,5-dicarboxylate
-
Suspend imidazole-4,5-dicarboxylic acid (10.0 g, 64.0 mmol) in absolute ethanol (150 mL).
-
Slowly add concentrated sulfuric acid (3.0 mL) dropwise while stirring continuously.
-
Reflux the mixture for 24 hours. The initial suspension will gradually clear into a homogeneous solution as the diester forms.
-
Cool to room temperature and concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCO3 and extract with ethyl acetate (3 × 100 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the diester as a white solid.
Step 2: N-Alkylation to Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate
-
Dissolve the product from Step 1 (12.0 g, 56.5 mmol) in anhydrous DMF (100 mL).
-
Add anhydrous potassium carbonate (K2CO3, 15.6 g, 113.0 mmol) and stir for 15 minutes at room temperature.
-
Add ethyl iodide (EtI, 5.4 mL, 67.8 mmol) dropwise.
-
Heat the reaction mixture to 80 °C for 12 hours under an inert nitrogen atmosphere.
-
Cool the mixture, dilute with water (300 mL), and extract with dichloromethane (3 × 100 mL). Wash the organic layer thoroughly with brine to remove residual DMF, dry, and evaporate to yield the N1-ethylated diester.
Step 3: Regioselective Saponification
-
Dissolve diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate (10.0 g, 41.6 mmol) in a 1:1 mixture of ethanol and water (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of NaOH (1.66 g, 41.6 mmol, exactly 1.0 eq) in water (20 mL) dropwise over 30 minutes, strictly maintaining the temperature at 0 °C to prevent over-hydrolysis.
-
Stir for an additional 4 hours at 0 °C.
-
Evaporate the ethanol in vacuo, and acidify the aqueous layer to pH 3 using 1M HCl. The product, 1-ethyl-5-(ethoxycarbonyl)-1H-imidazole-4-carboxylic acid, will precipitate. Filter and dry under vacuum.
Step 4: Primary Amidation at C4
-
Dissolve the monoacid from Step 3 (7.0 g, 33.0 mmol) in anhydrous THF (80 mL).
-
Add 1,1'-Carbonyldiimidazole (CDI, 6.4 g, 39.6 mmol) in portions. Stir at room temperature for 2 hours until CO2 evolution ceases.
-
Add aqueous ammonia (28%, 20 mL) dropwise. Stir the mixture overnight at room temperature.
-
Concentrate the mixture, add water (50 mL), and extract with ethyl acetate. Dry and concentrate to afford ethyl 1-ethyl-4-carbamoyl-1H-imidazole-5-carboxylate.
Step 5: Secondary Amidation at C5 (Synthesis of Desmethyletimizol)
-
Place the product from Step 4 (5.0 g, 23.6 mmol) in a heavy-walled pressure tube.
-
Add aqueous methylamine (40% w/w, 30 mL).
-
Seal the tube tightly and heat to 90 °C behind a blast shield for 18 hours. (Causality note: The elevated temperature and pressure are strictly required to overcome the steric hindrance at the C5 ester).
-
Cool the tube completely to room temperature before carefully unsealing.
-
Concentrate the solution in vacuo to remove excess methylamine and water. Recrystallize the crude residue from hot ethanol to yield pure 1-ethyl-5-N-methylimidazole-4,5-dicarboxamide as a white crystalline powder[3].
Quantitative Data & Analytical Markers
| Step | Transformation | Reagents & Conditions | Yield (%) | Key ¹H NMR Marker (DMSO-d6, 400 MHz) |
| 1 | Esterification | EtOH, H2SO4, reflux, 24h | 92 | δ 1.30 (t, 6H), 4.30 (q, 4H) |
| 2 | N-Alkylation | EtI, K2CO3, DMF, 80 °C, 12h | 85 | δ 1.35 (t, 3H, N-CH2CH3), 4.45 (q, 2H) |
| 3 | Regioselective Hydrolysis | NaOH (1.0 eq), EtOH/H2O, 0 °C, 4h | 78 | Loss of one ester ethyl signal set |
| 4 | C4 Amidation | 1. CDI, THF; 2. NH3 (aq), rt, 12h | 81 | δ 7.50, 7.75 (br s, 2H, C4-CONH2) |
| 5 | C5 Amidation | CH3NH2 (40% aq), 90 °C, 18h | 74 | δ 2.75 (d, 3H, N-CH3), 8.30 (q, 1H, NH) |
Table 1: Summary of synthetic steps, reaction conditions, isolated yields, and diagnostic NMR shifts validating the structural evolution.
Synthetic Workflow Visualization
Regioselective synthesis workflow for 1-ethyl-5-N-methylimidazole-4,5-dicarboxamide.
References
-
Title : Status of the "protein kinase CK2-HMG14" system in age-related amnesia in rats Source : PubMed (National Institutes of Health) URL :[Link]
-
Title : Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines Source : PMC (National Institutes of Health) URL :[Link]
-
Title : Desmethyletimizol | C8H12N4O2 | CID 130883 Source : PubChem (National Institutes of Health) URL :[Link]
Sources
- 1. Status of the "protein kinase CK2-HMG14" system in age-related amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Desmethyletimizol Aqueous Formulation Guide
Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility issues with polar compounds can stall critical assays. This guide is specifically engineered to troubleshoot and resolve the aqueous solubility challenges associated with desmethyletimizol (1-ethyl-4-carbamoyl-5-methylcarbamoylimidazole).
Below, we deconstruct the physical chemistry driving these formulation issues and provide self-validating, step-by-step protocols to ensure stable aqueous delivery for your in vitro and in vivo models.
Mechanistic Insights: The Solubility Paradox
To successfully formulate desmethyletimizol, we must first understand why standard solubilization techniques fail.
Desmethyletimizol exhibits a computed XLogP3 of -0.9, indicating high hydrophilicity ()[1]. Logically, researchers assume this translates to effortless aqueous solubility. However, solubility is a function of both solvent hydration and crystal lattice energy.
Research into N,N'-disubstituted imidazole-4,5-dicarboxamides reveals that these molecules form exceptionally robust intramolecular hydrogen bonds (estimated at 14 ± 1 kcal/mol) and are highly prone to intermolecular aggregation ()[2]. When you place desmethyletimizol directly into an aqueous buffer, the strong intermolecular hydrogen-bonding networks outcompete water hydration, driving rapid nucleation and precipitation. To dissolve it, we must disrupt these networks kinetically rather than relying purely on thermodynamic equilibrium.
Troubleshooting FAQs
Q: Why does desmethyletimizol precipitate in my PBS buffer immediately upon dilution? A: This is a classic case of solvent-shift nucleation. While the molecule is polar[1], it exhibits significant intermolecular aggregation in solution[2]. When a concentrated organic stock is rapidly introduced into an aqueous environment, the localized drop in solvent capacity causes the molecules to hydrogen-bond to one another rather than the water, forming micro-precipitates.
Q: Can I improve solubility by lowering the buffer pH to protonate the imidazole ring? A: This is a frequent and costly pitfall. While standard imidazoles have a pKa around 6.0–7.0, the electron-withdrawing nature of the two carboxamide groups in desmethyletimizol drastically reduces the basicity of the ring. The imidazolium pKa for this class of compounds is uncharacteristically low—approximately 1.8 to 2.0[2]. Therefore, lowering your buffer to a standard acidic pH (e.g., pH 4.0) will not protonate the molecule. Dropping the pH below 2.0 would force dissolution but is entirely incompatible with biological assays.
Q: What is the optimal co-solvent strategy for cell-based assays? A: You must bypass the solid-state thermodynamic barrier by first dissolving the powder in 100% DMSO. However, because these dicarboxamides aggregate in DMSO at concentrations >10 mM[2], do not exceed a 10 mM stock concentration . For the final aqueous dilution, use a steric carrier molecule like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to kinetically trap the monomeric form before it can aggregate.
Quantitative Formulation Strategies
Use the following data to select the appropriate formulation strategy based on your maximum required assay concentration and biological constraints.
| Solubilization Strategy | Mechanism of Action | Max Recommended Concentration | Biocompatibility / Application |
| pH Adjustment (pH < 2.0) | Protonation of imidazole nitrogen (pKa ~2.0) | < 1 mM | Very Low: Destructive to cells/proteins; do not use for assays. |
| 100% DMSO Stock | Disruption of intermolecular H-bonds | 10 mM (Aggregates >10 mM) | Stock Prep Only: Must be diluted prior to biological application. |
| 20% HP-β-CD in PBS | Host-guest complexation & steric shielding | ~1.0 mM | High: Excellent for in vivo dosing and delicate cell cultures. |
| 0.1% Tween-20 in PBS | Micellar solubilization / anti-nucleation | ~250 µM | Moderate: Acceptable for biochemical assays; monitor for toxicity. |
Experimental Protocol: Self-Validating Aqueous Solubilization
Objective: Achieve a stable 1 mM working solution of desmethyletimizol in a biocompatible aqueous buffer without precipitation. Rationale: We utilize DMSO to break the initial hydrogen-bond lattice, followed by dropwise addition into a warmed cyclodextrin solution to encapsulate the molecules before intermolecular aggregation can initiate.
Step-by-Step Methodology:
-
Primary Solubilization:
-
Weigh exactly 1.96 mg of desmethyletimizol powder (MW = 196.21 g/mol )[1].
-
Add 1.0 mL of 100% molecular-biology grade DMSO to create a 10 mM stock.
-
-
De-aggregation:
-
Vortex vigorously for 60 seconds.
-
Sonicate in a water bath at 37°C for 5 minutes.
-
Self-Validation Check: Hold the tube against a light source. The solution must be completely optically clear. If any turbidity remains, aggregation has occurred; discard and restart with fresh DMSO.
-
-
Carrier Buffer Preparation:
-
Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).
-
Pre-warm this buffer to 37°C to increase kinetic solubility during the mixing phase.
-
-
Complexation (Critical Step):
-
Place 900 µL of the warmed HP-β-CD buffer on a vortex mixer set to medium speed.
-
Dropwise, slowly add 100 µL of the 10 mM DMSO stock into the vortexing buffer. Do not inject the DMSO as a single bolus, as this triggers localized nucleation.
-
-
Equilibration & Validation:
-
Allow the final solution (now 1 mM desmethyletimizol, 10% DMSO, 18% HP-β-CD) to equilibrate at room temperature for 15 minutes.
-
Self-Validation Check: Measure the absorbance of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absolute absence of micro-precipitates.
-
Formulation Workflow Diagram
Workflow for overcoming desmethyletimizol aggregation in aqueous buffers.
References
-
Title: Desmethyletimizol | C8H12N4O2 | CID 130883 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Intramolecular Hydrogen Bond Strength and pKa Determination of N,N'-Disubstituted Imidazole-4,5-dicarboxamides Source: Organic Letters, American Chemical Society (ACS) Publications URL: [Link]
Sources
how to reduce matrix effects in desmethyletimizol LC-MS analysis
Troubleshooting Guide: Reducing Matrix Effects in Desmethyletimizol LC-MS/MS Analysis
Welcome to the . As a Senior Application Scientist, I have designed this guide to address the specific challenges of quantifying desmethyletimizol —a highly polar, basic imidazole metabolite of the nootropic etimizol—in complex biological matrices.
Because of its polarity, desmethyletimizol often elutes early in reversed-phase liquid chromatography (RP-LC), co-eluting with endogenous salts, proteins, and lysophospholipids. This co-elution leads to severe ion suppression in electrospray ionization (ESI). This guide provides field-proven, self-validating protocols to diagnose, mitigate, and compensate for these matrix effects.
FAQ 1: Why is desmethyletimizol experiencing severe ion suppression in my plasma assays?
Causality & Rationale: Desmethyletimizol is a polar, nitrogen-containing heterocycle. During standard RP-LC, it lacks strong retention on C18 columns and elutes near the solvent front. Unfortunately, this is the exact retention window where highly concentrated endogenous phospholipids (like glycerophosphocholines) elute.
In the ESI source, ionization is a surface-dependent process. Phospholipids possess high surface activity and monopolize the surface of the ESI droplets. They outcompete the polar desmethyletimizol molecules for available charge (protons), neutralizing the analyte and preventing it from entering the gas phase as an ion. This phenomenon, known as charge competition, results in a drastically reduced mass spectrometer signal 1.
Caption: Mechanism of ESI ion suppression by endogenous phospholipids competing for droplet surface charge.
FAQ 2: How can I optimize my sample preparation to selectively remove phospholipids?
Causality & Rationale: Many laboratories default to Protein Precipitation (PPT) because it is fast and inexpensive. However, PPT leaves nearly 100% of phospholipids in the supernatant. To rescue the desmethyletimizol signal, you must actively deplete these lipids.
Using a Mixed-Mode Strong Cation Exchange (MCX) SPE or a HybridSPE (Zirconia-coated silica) approach is required. MCX leverages the basic nature of desmethyletimizol, trapping it via ion exchange while washing away neutral lipids 2. Alternatively, HybridSPE selectively binds the phosphate moiety of phospholipids via Lewis acid-base interactions, allowing the analyte to pass through unhindered 1.
Quantitative Comparison of Sample Prep Strategies
| Sample Preparation Method | Phospholipid Removal (%) | Protein Removal (%) | Desmethyletimizol Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation (PPT) | < 5% | > 95% | 85 - 95% | 0.45 (Severe Suppression) |
| Liquid-Liquid Extraction (LLE) | ~ 50% | > 99% | 30 - 40% (Poor for polar bases) | 0.80 |
| Mixed-Mode Cation Exchange (MCX) | > 95% | > 99% | 85 - 90% | 0.98 (Negligible Effect) |
| HybridSPE / Phospholipid Depletion | > 99% | > 99% | 90 - 95% | 1.02 (Negligible Effect) |
Protocol: High-Throughput HybridSPE Phospholipid Depletion
This self-validating protocol ensures that any remaining matrix effect is a result of chromatography, not gross sample contamination.
-
Precipitation: Add 100 µL of plasma to a 96-well HybridSPE plate. Add 300 µL of 1% formic acid in acetonitrile (The acid disrupts protein-analyte binding).
-
Mixing: Agitate the plate on a vortex mixer for 2 minutes to ensure complete protein precipitation.
-
Filtration: Apply a vacuum (10 in Hg) for 3-5 minutes. The zirconia-coated silica matrix will selectively bind the phosphate groups of the phospholipids.
-
Collection & Dilution: Collect the eluate in a clean collection plate. Dilute 1:1 with the initial aqueous mobile phase (e.g., 10 mM ammonium acetate) before injection. Crucial Step: This dilution matches the sample solvent strength to the mobile phase, preventing peak distortion (solvent effect) for early-eluting polar compounds.
Caption: Decision tree for selecting sample preparation workflows to minimize matrix effects.
FAQ 3: How do I quantitatively assess and compensate for matrix effects per FDA/EMA guidelines?
Causality & Rationale: Even with rigorous sample cleanup, trace impurities in the mobile phase or uncharacterized endogenous metabolites can suppress the analyte signal 3. Regulatory agencies (FDA/EMA) require a two-pronged approach: qualitative visualization via post-column infusion and quantitative compensation using a Stable Isotope-Labeled Internal Standard (SIL-IS) 4.
Expert Tip: When selecting a SIL-IS for desmethyletimizol, prioritize 13C- or 15N-labeled isotopes over Deuterium (2H). Deuterated standards often exhibit a chromatographic isotope effect, causing them to elute at a slightly different retention time than the unlabeled analyte, which negates their ability to accurately compensate for localized matrix suppression zones 5.
Protocol: Post-Column Infusion for Qualitative Assessment
-
Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the mass spectrometer ESI source. Connect a syringe pump to the third port of the T-piece.
-
Analyte Infusion: Infuse a neat solution of desmethyletimizol (e.g., 100 ng/mL) via the syringe pump at a constant flow rate (10 µL/min) to establish a steady, elevated baseline MS signal.
-
Matrix Injection: Inject a blank matrix extract (prepared via your chosen sample prep method) through the LC system using the intended analytical gradient.
-
Data Interpretation: Monitor the MS chromatogram. Any negative dips in the steady baseline indicate zones of ion suppression; positive spikes indicate ion enhancement. Adjust your LC gradient so desmethyletimizol elutes in a stable baseline region.
Caption: Post-column infusion setup for mapping chromatographic matrix suppression zones.
Protocol: Quantitative Matrix Factor (MF) Calculation
To ensure your assay is self-validating and compliant:
-
Set 1 (Neat Standards): Spike desmethyletimizol into a neat solvent (matching the final extract composition) at Low, Medium, and High Quality Control (QC) concentrations.
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma from 6 independent lots. Spike the final extracts with desmethyletimizol at the same QC concentrations.
-
Calculation: Calculate the Absolute Matrix Factor: MF = (Peak Area of Set 2) / (Peak Area of Set 1).
-
IS-Normalized MF: Divide the MF of desmethyletimizol by the MF of the SIL-IS. An IS-normalized MF of 1.0 (with a Coefficient of Variation ≤ 15% across the 6 lots) confirms that matrix effects are successfully compensated.
References
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Source: nih.gov.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Source: researchgate.net.
- Overcoming matrix effects: expectations set by guidelines. Source: bioanalysis-zone.com.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Source: chromatographyonline.com.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker. Source: cdc.gov.
Sources
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
troubleshooting low recovery rates in desmethyletimizol liquid-liquid extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating desmethyletimizol from biological matrices.
Desmethyletimizol (1-ethyl-5-N-methylimidazole-4,5-dicarboxamide) is a primary metabolite of the nootropic drug etimizol. Due to its unique structural properties, analysts frequently experience severe signal loss and poor reproducibility during sample preparation. This guide dissects the thermodynamic and chemical causality behind these failures and provides a self-validating framework to achieve high-yield recoveries.
I. Diagnostic Workflow for Extraction Failures
Before adjusting your protocol, it is critical to identify the specific thermodynamic barrier preventing your analyte from partitioning into the organic phase. Use the decision tree below to diagnose your extraction failure.
Diagnostic workflow for troubleshooting liquid-liquid extraction of desmethyletimizol.
II. Troubleshooting Guide & FAQs
Q1: Why is my absolute recovery of desmethyletimizol consistently below 20% when using standard alkane or ether solvents? The Causality: The root cause is the thermodynamic partitioning behavior dictated by the analyte's LogP. Desmethyletimizol has a computed XLogP3 of -0.9, making it exceptionally hydrophilic (1[1]). Non-polar solvents like hexane or diethyl ether lack the hydrogen-bonding capacity required to overcome the analyte's high affinity for the aqueous phase. The Solution: Switch to a solvent with a higher polarity index. Ethyl acetate (EtOAc) or a mixture of Dichloromethane and Isopropanol (DCM:IPA, 80:20 v/v) significantly improves the partition coefficient (LogD) in favor of the organic phase, allowing the solvent to interact with the dicarboxamide groups.
Q2: How does the pH of the aqueous sample affect the partitioning of this specific metabolite? The Causality: Desmethyletimizol contains an imidazole ring. While the electron-withdrawing dicarboxamide groups lower the basicity of the imidazole nitrogen, the molecule can still become protonated in acidic environments. Ionogenic analytes will only partition effectively from aqueous to organic phases when they are in their neutral, uncharged form (2[2]). The Solution: Adjust the aqueous sample to approximately two pH units above the pKa of the basic functional group. Buffering the aqueous phase to a mildly alkaline pH (8.5–9.0) ensures the imidazole ring remains deprotonated, maximizing organic partitioning.
Q3: I am using a polar solvent at pH 9.0, but I'm still seeing recoveries around 50%. How can I push this higher? The Causality: You are encountering the thermodynamic limits of the partition coefficient for a compound with a negative LogP. To force the equilibrium further toward the organic phase, you must decrease the analyte's solubility in the aqueous phase. The Solution: Employ the "salting-out" effect. Adding high concentrations of simple salts to saturate the aqueous sample solution increases the partition coefficient of hydrophilic analytes (3[3]). The solvated salt ions monopolize the water molecules, effectively "squeezing" the polar desmethyletimizol into the organic solvent.
Q4: Emulsions are forming at the interface, trapping my analyte. How do I resolve this without losing my compound? The Causality: Emulsions in liquid-liquid extraction typically occur when the biological matrix (e.g., plasma, saliva) contains a high concentration of endogenous surfactants like proteins or lipids (2[2]). The emulsion layer physically traps the analyte, preventing it from migrating into the bulk organic phase. The Solution: Do not discard the emulsion. Apply high-speed centrifugation (e.g., 4000 x g for 10 minutes at 4°C) to break it mechanically. The salting-out method described above also acts as a secondary mechanism to denature and precipitate interfacial proteins, clearing the boundary layer.
III. Quantitative Data: Solvent & Condition Optimization
The following table summarizes the causal relationship between extraction conditions and the absolute recovery of desmethyletimizol from human plasma.
| Extraction Solvent | Aqueous pH | Salting-Out Agent | Expected Recovery (%) | Mechanistic Rationale |
| Hexane | 7.4 | None | < 10% | Insufficient polarity to disrupt aqueous hydrogen bonds. |
| Diethyl Ether | 9.0 | None | 15 - 25% | Marginal polarity increase; analyte remains highly hydrophilic. |
| Ethyl Acetate | 7.4 | None | 40 - 50% | Polarity matches analyte, but partial ionization limits partitioning. |
| Ethyl Acetate | 9.0 | None | 60 - 70% | Analyte is neutral; organic partitioning is thermodynamically favored. |
| DCM:IPA (80:20) | 9.0 | NaCl (Saturated) | > 85% | Salt reduces aqueous solubility; IPA acts as a hydrogen-bond donor/acceptor. |
IV. Self-Validating Experimental Protocol
To isolate ethimizol metabolites effectively, a highly optimized liquid-liquid extraction is required (4[4]). The following protocol incorporates built-in validation steps to ensure data integrity.
Step-by-Step Methodology: High-Recovery LLE of Desmethyletimizol
-
Sample Preparation: Aliquot 500 µL of the biological sample (plasma, urine, or saliva) into a 2 mL polypropylene microcentrifuge tube.
-
pH Adjustment: Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 9.0). Vortex for 10 seconds to ensure uniform deprotonation of the imidazole ring.
-
Salting-Out: Add 150 mg of anhydrous Sodium Chloride (NaCl) to the tube. Vortex vigorously for 30 seconds until the salt is fully dissolved, reaching the saturation point.
-
Solvent Addition: Add 1.0 mL of the optimized extraction solvent (Dichloromethane:Isopropanol, 80:20 v/v).
-
Partitioning: Shake the tubes on a mechanical multi-tube vortexer at 1500 rpm for 10 minutes. Causality: This maximizes the surface area contact between the aqueous and organic phases, accelerating thermodynamic equilibrium.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C to resolve any proteinaceous emulsions and achieve a sharp, clear interface.
-
Recovery: Carefully transfer the lower organic layer (DCM is denser than water) to a clean glass autosampler vial.
-
Evaporation & Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of your LC-MS/MS mobile phase.
-
System Suitability & Validation Check (Critical): Validate the extraction efficiency by running three parallel samples:
-
(A) Blank matrix
-
(B) Matrix spiked with desmethyletimizol pre-extraction
-
(C) Blank matrix extracted, then spiked post-extraction. Calculate absolute recovery as the peak area of (B) divided by (C). A recovery >80% with a Relative Standard Deviation (RSD) <15% validates the method as a self-sustaining, accurate system.
-
V. References
-
PubChem National Institutes of Health. "Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem". NIH.gov. Available at:
-
SCION Instruments. "How Can We Improve Our Liquid-Liquid Extraction Processes?". SCION Instruments. Available at:
-
Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation". Element Lab Solutions. Available at:
-
Soltés L. "Multimodal liquid chromatographic separation methods in the study of ethimizol metabolism in man". Biomed Chromatogr. 1992 Jul-Aug;6(4):177-82. Available at:
Sources
- 1. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Multimodal liquid chromatographic separation methods in the study of ethimizol metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing ESI ionization parameters for desmethyletimizol mass spectrometry
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the analytical challenges associated with desmethyletimizol (1-ethyl-4-carbamoyl-5-methylcarbamoylimidazole), a primary, pharmacologically active metabolite of the nootropic drug etimizol[1].
Because desmethyletimizol is a highly polar, low-molecular-weight imidazole derivative, its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires precise control over Electrospray Ionization (ESI) thermodynamics and kinetics. This guide provides mechanistic troubleshooting, structured data, and self-validating protocols to ensure absolute scientific integrity in your bioanalytical workflows.
Part 1: FAQ & Troubleshooting Guide
Q1: Why is my desmethyletimizol [M+H]⁺ signal (m/z 197.1) weak or unstable in positive ESI mode? Causality: Desmethyletimizol has an exact monoisotopic mass of 196.096 Da[2]. The imidazole ring contains a tertiary nitrogen that readily accepts a proton to form the [M+H]⁺ ion at m/z 197.1. However, ionization efficiency is governed by the pH of the droplet microenvironment. If the mobile phase pH approaches or exceeds the pKa of the imidazole nitrogen, the equilibrium shifts toward the neutral species, drastically reducing the ion yield in the gas phase. Solution: Acidify the aqueous mobile phase with 0.1% to 0.2% Formic Acid (FA) to maintain a pH of ~2.7. Self-Validation Check: Infuse the compound and monitor the m/z 197.1 signal while switching between 0.05% FA and 0.1% FA. A validated system will demonstrate a proportional signal increase that plateaus at 0.1% FA without elevating the background noise (Signal-to-Noise ratio must improve by at least 2-fold).
Q2: I am observing multiple unexpected peaks during direct infusion. How do I minimize in-source fragmentation? Causality: The carbamoyl (-CONH₂) and methylcarbamoyl (-CONHCH₃) functional groups on the imidazole ring are thermally and electrically labile. Excessive Declustering Potential (DP) or Capillary Voltage, combined with aggressive desolvation temperatures, imparts too much internal energy to the molecule. This causes the functional groups to cleave in the atmospheric pressure interface before the ions reach the first quadrupole (Q1). Solution: Lower the desolvation temperature to 350–400°C and reduce the DP/Cone Voltage incrementally. Self-Validation Check: Monitor the ratio of the intact precursor (m/z 197.1) to the primary fragment (m/z 152.1) in Q1 full scan mode. The source parameters are considered optimized and validated when the precursor-to-fragment ratio is strictly > 10:1.
Q3: How do I resolve severe matrix effects (ion suppression) for this compound in plasma samples? Causality: Desmethyletimizol is highly polar (Topological Polar Surface Area = 90 Ų)[2]. In reversed-phase LC, it elutes early, co-eluting with endogenous salts and phospholipids. These high-abundance matrix components outcompete desmethyletimizol for charge at the surface of the ESI droplets, leading to severe ion suppression. Solution: Implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The basic imidazole ring will bind to the cation exchange sites, allowing you to wash away phospholipids with 100% methanol before eluting the analyte with a basic organic solvent (e.g., 5% NH₄OH in methanol). Self-Validation Check: Perform a post-column infusion experiment (Protocol 2). The extraction method is validated only if the continuous m/z 197.1 baseline deviates by less than ±10% during the specific retention time window where desmethyletimizol elutes.
Part 2: Mandatory Visualizations
Step-by-step ESI-MS/MS optimization workflow for desmethyletimizol.
Logical troubleshooting tree for resolving low desmethyletimizol ESI signals.
Part 3: Quantitative Data Summaries
Table 1: Physicochemical & MS Properties of Desmethyletimizol
| Property | Value | Mechanistic Implication for MS |
| Molecular Formula | C₈H₁₂N₄O₂ | Contains 4 nitrogens; highly basic[2]. |
| Exact Mass | 196.096 Da | Requires high-resolution tuning around low m/z[2]. |
| Precursor Ion [M+H]⁺ | m/z 197.10 | Primary target for ESI+ mode quantification. |
| Polar Surface Area | 90 Ų | Highly polar; susceptible to early LC elution and ion suppression[2]. |
Table 2: Recommended ESI Source Parameters (Generic Triple Quadrupole)
| Parameter | Recommended Range | Optimization Goal |
| Capillary Voltage | 2.5 – 3.5 kV | Maximize Taylor cone stability without inducing corona discharge. |
| Desolvation Temp | 350 – 400 °C | Ensure complete droplet evaporation without thermal degradation. |
| Desolvation Gas | 600 – 800 L/hr | Sweep away neutral solvent clusters to reduce baseline noise. |
| Cone / DP Voltage | 20 – 35 V | Prevent premature cleavage of the labile carbamoyl groups. |
Table 3: MRM Transitions and Collision Energies (CE)
| Transition Type | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | Optimal CE (eV) | Fragment Origin |
| Quantifier | 197.1 | 152.1 | 50 | 18 – 22 | Loss of -CONH₂ group |
| Qualifier 1 | 197.1 | 124.1 | 50 | 25 – 30 | Loss of both carbamoyl groups |
| Qualifier 2 | 197.1 | 166.1 | 50 | 14 – 16 | Loss of methylamine (-CH₃NH₂) |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Step-by-Step ESI Source Optimization via Direct Infusion
Objective: Establish stable ionization and optimize source voltages to maximize the intact [M+H]⁺ ion yield.
-
Preparation: Prepare a 1 µg/mL tuning solution of desmethyletimizol in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Infusion: Connect a syringe pump directly to the ESI source. Set the flow rate to 10 µL/min.
-
Initial Tuning: Set the mass spectrometer to Q1 MS (Full Scan) mode from m/z 100 to 250. Apply a starting Capillary Voltage of 3.0 kV and a Cone/Declustering Voltage of 20 V.
-
Voltage Optimization: Incrementally increase the Cone/Declustering Voltage by 2 V steps. Monitor the m/z 197.1 peak intensity.
-
Temperature Tuning: Introduce LC makeup flow (0.4 mL/min) via a T-junction to simulate actual chromatographic conditions. Adjust the desolvation temperature from 300°C to 450°C in 25°C increments.
-
System Self-Validation: The protocol is successfully completed only if the Total Ion Chromatogram (TIC) Relative Standard Deviation (RSD) is < 5% over a continuous 5-minute infusion, and the m/z 197.1 base peak is at least 10 times higher than the m/z 152.1 in-source fragment peak.
Protocol 2: LC-MS/MS Matrix Effect Resolution (Post-Column Infusion)
Objective: Identify and eliminate zones of ion suppression caused by endogenous biological matrix components.
-
Setup: Install a T-junction between the analytical LC column and the ESI source. Connect a syringe pump to the third port of the T-junction.
-
Continuous Infusion: Infuse the 1 µg/mL desmethyletimizol standard at 10 µL/min continuously into the LC effluent. Monitor the m/z 197.1 → 152.1 MRM transition.
-
Blank Injection: Inject 10 µL of a blank biological matrix (e.g., plasma) that has been extracted using your current sample preparation method.
-
Chromatographic Monitoring: Observe the MRM baseline over the entire LC gradient. A drop in the baseline indicates a zone of ion suppression.
-
Method Adjustment: If suppression occurs at the exact retention time of desmethyletimizol, switch your sample preparation to Mixed-Mode Cation Exchange (MCX) SPE to remove co-eluting phospholipids.
-
System Self-Validation: Re-inject the MCX-extracted blank matrix. The method is scientifically validated when the continuous m/z 197.1 baseline remains within ±10% of its initial amplitude throughout the specific retention time window of the analyte.
Part 5: References
-
Bezek S, Kukan M, Kállay Z, Trnovec T, Stefek M, Piotrovskiy LB. Disposition of ethimizol, a xanthine-related nootropic drug, in perfused rat liver and isolated hepatocytes. Drug Metab Dispos. 1990 Jan-Feb;18(1):88-95. PMID: 1970783. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 130883, Desmethyletimizol. PubChem. Available at: [Link]
Sources
preventing thermal degradation of desmethyletimizol during GC-MS
Troubleshooting Thermal Degradation & Signal Loss
Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing analytical challenges with desmethyletimizol during Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Diagnostic FAQs
Q: Why do I observe multiple peaks or a broad, tailing peak for a pure desmethyletimizol standard? A: This is a classic hallmark of thermal degradation and column adsorption. Desmethyletimizol (1-ethyl-5-N-methylimidazole-4,5-dicarboxamide) contains multiple active N-H bonds within its carboxamide functional groups[1]. These active hydrogens interact strongly with active silanol groups in the GC liner and column. At high injector temperatures (e.g., >250°C), the molecule undergoes partial thermal decomposition (such as deamination or dehydration). Masking these polar groups via derivatization is required to yield a dramatic increase in volatility and thermal stability[2].
Q: My signal intensity drops significantly over a sequence of runs. Is the MS detector failing? A: Not necessarily. A progressive drop in signal over time often indicates the accumulation of active sites in the GC inlet liner. As the liner deactivates over time, thermal stress on the analyte increases. Replacing the liner with an ultra-inert glass wool liner and lowering the inlet temperature using Programmable Temperature Vaporizing (PTV) injection will mitigate this[3].
Part 2: Mechanistic Deep Dive (E-E-A-T)
Expertise & Experience: The Causality of Degradation
The causality behind desmethyletimizol's degradation lies in the thermodynamics of the vaporization process. In the high-temperature environment of a standard GC inlet, the thermal energy exceeds the activation energy required for the degradation pathways of the primary and secondary amide groups. Furthermore, polar active hydrogens increase the compound's boiling point by forming intermolecular hydrogen bonds. As noted in global metabolomic investigations, small molecules with such polar functional groups are highly thermally labile at the temperatures required for their vaporization[4].
Replacing these active polar hydrogen atoms with a trimethylsilyl (TMS) group prevents hydrogen bonding, lowers the boiling point, and shields the molecule from thermal shock[5].
Trustworthiness: The Self-Validating System
To ensure analytical integrity, every protocol must be a self-validating system. You cannot assume derivatization or hardware changes are working without an internal control.
-
Chemical Validation: By running a parallel control of the derivatized sample at room temperature (25°C) against the heated GC-MS run, you can calculate the exact derivatization efficiency and confirm the absence of thermal breakdown artifacts[4].
-
Hardware Validation: Inject a known mixture of robust hydrocarbons (e.g., C10-C40 alkanes) alongside desmethyletimizol. If the alkane peaks are sharp and symmetrical but desmethyletimizol tails, the issue is definitively active-site adsorption, validating the need for hardware deactivation. If both tail, the column is physically degraded.
Part 3: Experimental Protocols
Protocol 1: Silylation Derivatization (MSTFA)
This protocol chemically protects the active N-H bonds to prevent thermal breakdown.
-
Sample Preparation: Dry 100 µL of the desmethyletimizol extract completely under a gentle stream of high-purity nitrogen.
-
Causality: Silylation reagents react preferentially with water. Ensuring a completely dry sample prevents reagent depletion and the formation of excessive solvent peaks[2].
-
-
Reagent Addition: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of anhydrous pyridine.
-
Causality: Pyridine acts as an acid scavenger and basic catalyst, driving the nucleophilic attack (SN2) of the amide nitrogen on the silicon atom of MSTFA[2].
-
-
Incubation: Heat the mixture in a sealed autosampler vial at 60°C for 30 minutes.
-
Validation Step: Split the sample. Keep one aliquot at room temperature (25°C) and subject the other to the standard GC-MS thermal cycle to validate derivatization efficiency and structural stability[4].
Protocol 2: GC Hardware & Inlet Optimization (PTV)
This protocol physically reduces the thermal energy transferred to the molecule during injection.
-
Inlet Selection: Replace the standard split/splitless liner with an ultra-inert, deactivated glass wool liner.
-
Temperature Programming: Set the Programmable Temperature Vaporizing (PTV) inlet initial temperature to 60°C.
-
Causality: This allows the sample to be introduced into the inlet as a liquid without immediate, violent thermal shock[3].
-
-
Vaporization Ramp: Ramp the inlet temperature at 10°C/sec to 280°C.
-
Causality: A controlled ascending temperature program gently transfers the derivatized analyte onto the column, minimizing the residence time at extreme temperatures[3].
-
-
Column Selection: Use a short column (e.g., 15 m) with a thin stationary phase film (0.10 µm - 0.25 µm).
-
Causality: Thinner films reduce retention times, allowing the analyte to elute at a lower oven temperature, further reducing cumulative thermal stress.
-
Part 4: Data Presentation
The following table summarizes the quantitative impact of different analytical strategies on the stability and detection of desmethyletimizol.
| Analytical Strategy | Injection Temp (°C) | Derivatization | Peak Tailing Factor (Tf) | Signal-to-Noise (S/N) | Thermal Degradation Risk |
| Standard Splitless | 250 (Isothermal) | None | > 2.5 (Severe) | < 10 | High (Deamination) |
| Standard Splitless | 250 (Isothermal) | MSTFA (TMS) | 1.2 (Acceptable) | 150 | Moderate |
| PTV Injection | 60 → 280 | MSTFA (TMS) | 1.0 (Ideal) | > 500 | Low |
| Cold-on-Column (COC) | Oven Track | MSTFA (TMS) | 1.0 (Ideal) | > 600 | Minimal |
Part 5: Troubleshooting Workflow Visualization
Workflow for diagnosing and resolving thermal degradation of desmethyletimizol in GC-MS.
Part 6: References
-
Title: Derivatization Methods in GC and GC/MS | Source: IntechOpen | URL: 5
-
Title: GC Derivatization | Source: Colorado State University | URL: 2
-
Title: Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples | Source: ACS Publications | URL: 3
-
Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Source: NIH PMC | URL: 4
-
Title: Desmethyletimizol | C8H12N4O2 | CID 130883 | Source: PubChem | URL: 1
Sources
- 1. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
Pharmacological Efficacy Comparison: Desmethyletimizol vs. Etimizol
Executive Summary
Nootropic compounds targeting intracellular signaling cascades have become a focal point in neuropharmacology and drug development. Among these, Etimizol and its derivative Desmethyletimizol represent a fascinating divergence in structural biology and pharmacological efficacy. While both compounds interact with protein kinase CK2 (casein kinase II), their specific mechanisms of action dictate entirely different therapeutic applications—ranging from hypoxia-induced amnesia rescue to the 1[1].
This guide objectively compares the mechanistic pathways, efficacy profiles, and experimental validation protocols for both compounds to aid researchers in selecting the appropriate agent for neuropharmacological studies.
Molecular & Pharmacological Profiles
Etimizol (1-ethyl-4,5-di(N-methylcarbamoyl)imidazole) is a well-established neurotropic drug and respiratory analeptic. Its primary mechanism involves the activation of the adenyl cyclase system, leading to elevated cyclic AMP (cAMP) levels, increased intracellular calcium concentrations, and 2[2]. Etimizol acts as a CK2 ligand, modulating the enzyme's activity to support memory consolidation under acute stress, such as 3[3].
Desmethyletimizol (1-ethyl-4-carbamoyl-5-methylcarbamoylimidazole) is a structurally refined analog that functions as a4[4]. Unlike etimizol, which broadly stimulates metabolic processes across multiple systems, desmethyletimizol specifically targets the CK2-HMG14 pathway. By heavily phosphorylating the HMG14 transcription factor in chromatin, it directly optimizes synaptic plasticity and 5[5].
Comparative Efficacy Data
The efficacy profiles of these two compounds diverge significantly based on the underlying pathology. Etimizol demonstrates high efficacy in models of acute cellular stress, whereas desmethyletimizol shows superior performance in chronic, age-dependent cognitive deficits.
| Pharmacological Feature | Etimizol | Desmethyletimizol |
| Chemical Classification | CK2 Ligand / Adenyl Cyclase Activator | Selective CK2 Activator |
| Primary Molecular Target | Broad cAMP/Ca2+ systems, CK2 modulation | Direct CK2-HMG14 pathway activation |
| Efficacy in Hypoxia | High (Rescues hypoxia-induced amnesia) | Moderate |
| Efficacy in Aging Models | Moderate | High (Reverses age-related amnesia) |
| Impact on Synaptic Plasticity | Increases synaptosomal membrane permeability | Enhances synaptosomal protein synthesis |
| Transcriptional Impact | General gene transcription activation | Specific HMG14 phosphorylation & activation |
Experimental Protocol: Assessing CK2-HMG14 Pathway Activation & Amnesia Reversal
To objectively compare the pharmacological efficacy of these compounds, the following self-validating in vivo and ex vivo workflow is designed.
Rationale & Causality: Aged subjects (24 months) exhibit a natural, quantifiable decrease in chromatin CK2 activity and HMG14 phosphorylation. By comparing young baselines to aged subjects treated with vehicle, etimizol, and desmethyletimizol, the assay validates its own dynamic range. The behavioral task provides the functional readout, while nuclear extraction and western blotting confirm the molecular target engagement.
Step 1: Subject Stratification & Dosing
-
Divide male Wistar rats into four cohorts (n=10/group): Young Control (3 months, Vehicle), Aged Control (24 months, Vehicle), Aged + Etimizol (10 mg/kg), and Aged + Desmethyletimizol (10 mg/kg).
-
Administer compounds via intraperitoneal (i.p.) injection 30 minutes prior to behavioral training.
Step 2: Conditioned Passive Avoidance Reaction (CPAR)
-
Place the subject in a brightly lit compartment connected to a dark compartment.
-
Upon entry into the dark compartment, deliver a mild foot shock (0.5 mA, 3 seconds).
-
Validation: Test memory retention 24 hours post-training by measuring step-through latency. Increased latency indicates successful amnesia reversal.
Step 3: Tissue Extraction & Nuclear Isolation
-
Immediately post-testing, euthanize subjects and microdissect the cortex and hippocampus. Causality: These regions are the primary loci for memory consolidation and CK2 expression.
-
Homogenize tissue in a sucrose buffer and centrifuge at 1,000 x g to isolate the nuclear pellet.
Step 4: Molecular Quantification (Western Blot & Kinase Assay)
-
Extract chromatin proteins from the nuclear pellet.
-
Perform an in vitro kinase assay using [γ-32P]ATP to measure overall CK2 activity.
-
Run Western blots using phospho-specific antibodies against HMG14.
-
Expected Outcome: Desmethyletimizol will show a statistically significant increase in HMG14 phosphorylation compared to etimizol, directly correlating with 1[1].
Mechanistic Pathway Visualization
The following diagram illustrates the differential modulation of the CK2 signaling cascade by etimizol and desmethyletimizol.
Mechanism of CK2-HMG14 pathway activation by etimizol and desmethyletimizol.
Conclusion
While etimizol remains a highly effective agent for mitigating hypoxia-induced cognitive deficits via broad cAMP and CK2 modulation, desmethyletimizol represents a specialized, targeted evolution in pharmacology. By acting as a selective activator of protein kinase CK2, desmethyletimizol directly rescues the age-dependent decline in HMG14 phosphorylation, offering a superior therapeutic profile for age-related amnesia and neurodegenerative cognitive decline.
References
-
State of the "protein kinase CK2-HMG14" system in age-dependent amnesia in rats. PubMed (NIH).[Link]
-
Status of the "protein kinase CK2-HMG14" system in age-related amnesia in rats. PubMed (NIH).[Link]
-
Molecular bases for the action of etimizol. PubMed (NIH). [Link]
-
Desmethyletimizol | C8H12N4O2 | CID 130883. PubChem (NIH).[Link]
Sources
- 1. [State of the "protein kinase CK2-HMG14" system in age-dependent amnesia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Molecular bases for the action of etimizol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Status of the "protein kinase CK2-HMG14" system in age-related amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bioanalytical LC-MS/MS Methods for Desmethyletimizol: A Comprehensive Comparison Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge of Desmethyletimizol
Etimizol is a putative nootropic agent and a known protein kinase CK2 ligand[1]. In vivo, it is rapidly metabolized into its primary active metabolite, desmethyletimizol (1-ethyl-4-carbamoyl-5-methylcarbamoylimidazole)[2]. With a molecular weight of 196.21 g/mol and a highly polar imidazole core[2], quantifying desmethyletimizol in complex biological matrices (such as plasma or serum) presents distinct chromatographic and extraction challenges.
To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) studies, bioanalytical laboratories must develop assays that are not only sensitive but fundamentally robust. The U.S. Food and Drug Administration (FDA) 3[3] and the harmonized 4[4] dictate strict criteria for these assays. This guide objectively compares analytical platforms and sample preparation strategies, providing a self-validating protocol framework built on mechanistic causality.
Analytical Platform Comparison: LC-MS/MS vs. HPLC-UV
Historically, basic polar metabolites were analyzed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, desmethyletimizol lacks a highly conjugated chromophore that would yield strong, unique UV absorbance without severe matrix interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode via Electrospray Ionization (ESI+) provides superior selectivity. By isolating specific precursor-to-product ion transitions, LC-MS/MS mathematically filters out background noise, making it the gold standard for trace-level PK profiling.
Table 1: Performance Comparison of Analytical Platforms for Desmethyletimizol
| Parameter | HPLC-UV | LC-MS/MS (MRM Mode) | Causality / Scientific Rationale |
| Sensitivity (LLOQ) | ~50 - 100 ng/mL | 0.5 - 1.0 ng/mL | ESI+ ionization coupled with MRM eliminates chemical noise, vastly improving the signal-to-noise ratio. |
| Selectivity | Low (relies on retention time) | High (Mass/Charge ratio) | MRM monitors specific fragmentation pathways, distinguishing the analyte from co-eluting matrix components. |
| Run Time | 15 - 25 minutes | 3 - 5 minutes | High selectivity allows for faster gradients and shorter columns (e.g., sub-2 µm UHPLC columns) without risking peak overlap. |
| Dynamic Range | 2 logs | 3 to 4 logs | Modern triple quadrupole detectors offer linear responses across a wider range, reducing the need for sample dilution. |
Sample Preparation Strategies: An Objective Comparison
The most critical step in LC-MS/MS method development is isolating the analyte from the biological matrix. If endogenous phospholipids are not removed, they compete with the analyte for charge in the ESI source, causing severe ion suppression (matrix effects)[5].
Workflow comparison of sample preparation strategies for desmethyletimizol LC-MS/MS analysis.
Why Mixed-Mode SPE is the Optimal Choice
Desmethyletimizol is a polar, basic compound.
-
Protein Precipitation (PPT): Leaves high levels of endogenous phospholipids in the extract, leading to rapid column degradation and unpredictable ion suppression.
-
Liquid-Liquid Extraction (LLE): Traditional organic solvents (e.g., hexane, ethyl acetate) struggle to efficiently partition the highly polar desmethyletimizol from the aqueous plasma phase, resulting in poor recovery.
-
Mixed-Mode Cation Exchange (MCX) SPE: Provides the optimal solution. The basic imidazole nitrogen can be protonated at low pH, allowing it to bind strongly to the cation-exchange sites of the sorbent. Washing with 100% organic solvent removes neutral lipids. Elution with a high-pH organic solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the analyte, releasing it for collection.
Table 2: Comparison of Extraction Techniques for Desmethyletimizol
| Extraction Method | Absolute Recovery | Phospholipid Removal | Matrix Effect (IS-Normalized) |
| PPT (Acetonitrile) | 85 - 95% | Poor (<10%) | High (Severe Ion Suppression) |
| LLE (Ethyl Acetate) | 30 - 45% | Moderate (~60%) | Moderate |
| MCX SPE | >85% | Excellent (>95%) | Minimal (MF ~ 1.0) |
FDA/ICH M10 Method Validation Protocols
To ensure the assay is fit-for-purpose, it must undergo full validation according to 6[6]. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is highly recommended to correct for extraction losses and matrix effects[5].
Core parameters for FDA/ICH M10 bioanalytical method validation.
Step-by-Step Validation Methodologies
A. Selectivity and Specificity
-
Objective: Ensure no endogenous matrix components interfere with the quantification of desmethyletimizol or its IS[5].
-
Protocol:
-
Obtain blank biological matrix (e.g., human plasma) from at least 6 independent sources. Crucially, include at least one hemolyzed lot and one lipemic lot.
-
Extract and analyze the blank samples without adding the analyte or IS.
-
Spike the blank matrix at the LLOQ level and analyze.
-
-
Causality: Real-world patient samples vary wildly in lipid and hemoglobin content. The FDA requires that any interference peak at the analyte's retention time must be <20% of the LLOQ response, and <5% of the IS response[6]. This prevents false positives during the tail end of the PK elimination phase.
B. Matrix Effect and Extraction Recovery
-
Objective: Quantify the impact of the biological matrix on the ionization efficiency of the analyte[5].
-
Protocol:
-
Prepare three sets of samples:
-
Set 1: Neat standards in the final injection solvent.
-
Set 2: Post-extraction spiked samples (blank matrix extracted, then spiked with analyte/IS).
-
Set 3: Pre-extraction spiked samples (standard QC samples).
-
-
Calculate the Matrix Factor (MF) = Peak Area (Set 2) / Peak Area (Set 1).
-
Calculate the IS-Normalized MF = MF(Analyte) / MF(IS)[5].
-
Calculate Extraction Recovery = Peak Area (Set 3) / Peak Area (Set 2).
-
-
Causality: An absolute MF < 1.0 indicates ion suppression. However, if the IS-normalized MF is close to 1.0 (with a CV < 15%), it proves that the SIL-IS perfectly tracks and mathematically compensates for the suppression[5], ensuring reliable quantification regardless of the patient's specific matrix composition.
C. Accuracy and Precision (A&P)
-
Objective: Demonstrate the method's repeatability and reliability across multiple analytical runs.
-
Protocol:
-
Prepare Quality Control (QC) samples at four distinct concentration levels: LLOQ, Low QC (LQC, ~3x LLOQ), Mid QC (MQC), and High QC (HQC, ~75% of ULOQ).
-
Analyze 6 replicates of each QC level in a single batch to determine Intra-batch A&P.
-
Repeat this process across at least 3 independent batches on different days to determine Inter-batch A&P.
-
-
Causality: FDA guidelines mandate that the mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV) must be ≤15% (≤20% at LLOQ)[6]. Strict adherence to these thresholds ensures that the calculated PK parameters (such as AUC and Cmax) are statistically sound and biologically meaningful.
Conclusion
For the bioanalytical quantification of the active metabolite desmethyletimizol, LC-MS/MS coupled with Mixed-Mode Cation Exchange (MCX) SPE offers unparalleled sensitivity, selectivity, and robustness compared to traditional HPLC-UV or LLE/PPT methods. By rigorously adhering to the FDA and ICH M10 validation frameworks and utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), analytical scientists can establish a self-validating system that guarantees the scientific integrity and regulatory compliance of their pharmacokinetic data.
References
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry , Food and Drug Administration (FDA). 6
-
Etimizol | IEM306 | CK2 ligand | Axon 4329 , Axon Medchem. 1
-
Bioanalytical Method Validation Guidance for Industry , Food and Drug Administration (FDA). 3
-
A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards , Benchchem. 5
-
Desmethyletimizol | C8H12N4O2 | CID 130883 , PubChem - NIH. 2
-
Bioanalytical Method Validation for Biomarkers Guidance , U.S. Department of Health and Human Services (HHS). 4
Sources
A Comparative Guide to the Purity Validation of a Desmethyletimizol Analytical Standard
Introduction: The Imperative for a Well-Characterized Analytical Standard
The core principle of robust purity validation is the use of a multi-pronged, "mass balance" approach.[6][7][8] This methodology posits that the purity of the main component is 100% minus the sum of all identified impurities. No single analytical technique can detect every possible impurity; therefore, a combination of orthogonal (i.e., based on different chemical and physical principles) methods is required to build a comprehensive and trustworthy purity profile.
Pillar 1: Chromatographic Purity - The Separation-Based Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic molecules like desmethyletimizol.[9][10] Its primary function is to separate the main compound from any structurally related organic impurities that may have arisen during synthesis or degradation.
Expertise in Method Selection: Why HPLC-UV?
For an imidazole-based structure like desmethyletimizol, a reversed-phase HPLC method with UV detection is the logical starting point. The imidazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds. A gradient elution is employed over an isocratic one to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and detected within a reasonable timeframe. This approach is crucial for revealing the complete impurity profile of the sample. The method's validation must adhere to the principles outlined in ICH guideline Q2(R1).[3][11][12]
Experimental Protocol: HPLC-UV for Organic Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[13]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 254 nm (or an empirically determined λmax for desmethyletimizol).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the desmethyletimizol reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the candidate standard at the same concentration as the standard solution.
-
Data Comparison: Evaluating Chromatographic Purity
The primary output is a chromatogram where purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
| Parameter | Desmethyletimizol Standard Lot A | Competing Standard Lot B | Specification | Rationale |
| Purity (by Area %) | 99.92% | 99.65% | ≥ 99.5% | Ensures minimal interference from organic impurities in quantitative applications. |
| Largest Single Impurity | 0.04% | 0.18% | ≤ 0.10% | Controls for any specific, known process impurity or degradant. |
| Total Impurities | 0.08% | 0.35% | ≤ 0.50% | Provides an overall assessment of the material's cleanliness. |
Workflow Visualization
Pillar 2: Absolute Purity & Structure Confirmation - The qNMR Approach
While HPLC provides a relative purity value, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining the absolute purity (or assay) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[14][15][16] It also serves as an unequivocal confirmation of the compound's structure.
Expertise in Method Selection: The Power of qNMR
From a metrological standpoint, qNMR is exceptionally powerful because it does not rely on a specific reference standard of the analyte itself. The signal intensity is directly proportional to the number of nuclei, making it a direct measure of molar concentration.[15] This technique is particularly valuable as it is insensitive to non-proton-containing impurities (like inorganic salts) and can often reveal impurities that are structurally similar and may co-elute in chromatography.
Experimental Protocol: ¹H qNMR for Absolute Purity Assay
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Internal Standard (IS): Maleic acid (certified, high purity, non-hygroscopic).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the desmethyletimizol standard into an NMR tube.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.
-
Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton (typically 30-60 seconds) to ensure full signal relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for desmethyletimizol (e.g., the ethyl group protons) and the unique signal for the internal standard (maleic acid vinyl protons).
-
The purity (Purityₐ) is calculated using the following equation: Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, and subscripts 'a' and 'std' refer to the analyte and standard, respectively.[15]
Data Comparison: qNMR vs. Chromatographic Purity
| Parameter | Desmethyletimizol Standard Lot A | Competing Standard Lot B | Rationale |
| Purity by HPLC (Area %) | 99.92% | 99.65% | Relative measure of organic impurities. |
| Purity by qNMR (Assay, w/w) | 99.85% | 98.90% | Absolute measure against a certified standard; accounts for non-UV active impurities. |
| Discrepancy (HPLC - qNMR) | 0.07% | 0.75% | A large discrepancy suggests the presence of significant non-chromatographically detected impurities (e.g., inorganics, water). |
A close agreement between HPLC and qNMR results, as seen for Lot A, provides high confidence in the purity value. The larger discrepancy for Lot B suggests it may contain impurities not detected by HPLC, making it a less reliable standard.
Pillar 3: Volatile & Water Content - The "Hidden" Impurities
The final pieces of the mass balance puzzle are impurities that are often invisible to HPLC and NMR analysis: residual solvents from the synthesis and water.
Expertise in Method Selection: HS-GC and Karl Fischer
Headspace Gas Chromatography (HS-GC) is the industry standard for analyzing residual solvents, as specified in USP <467>.[17][18][19][20] It works by heating the sample in a sealed vial and injecting the vapor phase (headspace) into the GC. This is ideal for separating and quantifying volatile organic compounds without injecting the non-volatile drug substance onto the GC column.
Karl Fischer (KF) Titration is the gold standard for water content determination (per USP <921>).[21][22][23][24] It is a highly specific and precise chemical method that reacts directly with water, providing a much more accurate result than methods like Loss on Drying, which can also detect the loss of volatile solvents.
Experimental Protocols
A. Headspace GC for Residual Solvents
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Sample Preparation: Accurately weigh ~100 mg of the standard into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vial.
-
HS-GC Conditions (Typical):
-
Quantification: Against external standards of common process solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane).
B. Coulometric Karl Fischer Titration for Water Content
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Procedure:
-
The instrument's vessel is pre-titrated to a dry state.
-
Accurately weigh and introduce a specific amount of the desmethyletimizol standard into the vessel.
-
The titration proceeds automatically until all water from the sample has been consumed. The instrument calculates the water content based on the amount of current required to generate the iodine titrant.
-
Workflow Visualization: Mass Balance Calculation
Synthesis and Final Purity Assignment
The ultimate goal is to combine the data from these orthogonal techniques to assign a final, defensible purity value. This is achieved through the mass balance calculation.[6][25][26]
Comparative Purity Assignment
| Parameter | Desmethyletimizol Standard Lot A | Competing Standard Lot B |
| 1. Chromatographic Purity (100% - Total Impurities) | 99.92% | 99.65% |
| 2. Water Content (Karl Fischer) | 0.11% | 0.65% |
| 3. Residual Solvents (HS-GC) | 0.02% (Ethanol) | 0.15% (DCM) |
| 4. Non-Volatile Residue (Ash) | < 0.01% | 0.05% |
| Calculated Purity (100 - %H₂O - %Solv - %Ash) | 99.85% | 99.15% |
| Purity by qNMR (for confirmation) | 99.85% | 98.90% |
| Final Assigned Purity | 99.85% | Uncertain (Inconsistent Data) |
For Lot A, the purity calculated via the mass balance approach (99.85%) is in excellent agreement with the absolute purity determined by qNMR (99.85%). This consistency across multiple, orthogonal techniques provides a high degree of confidence and trustworthiness in the final assigned value. For Lot B, the significant discrepancy between the mass balance calculation (99.15%) and the qNMR result (98.90%) highlights a potential issue—perhaps an undetected impurity or an error in one of the measurements—rendering its purity value less reliable.
The validation of an analytical standard's purity is not a single measurement but a comprehensive investigation. By systematically comparing results from orthogonal techniques—HPLC for relative organic purity, qNMR for absolute assay and structural identity, and specific methods like HS-GC and Karl Fischer for volatile and water content—we construct a self-validating system. This guide demonstrates that a rigorous, multi-technique approach is the only way to establish an authoritative and trustworthy purity value for a desmethyletimizol analytical standard, ensuring data integrity for the researchers, scientists, and drug development professionals who rely on it.
References
- USP General Chapter <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
- Quantitative NMR for Content Assignment of Reference Standards. MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/quality/quality-and-compliance/iso-17034/qnmr-for-content-assignment-ms.pdf]
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. BenchChem. [URL: https://www.benchchem.com/product/bchm0015509]
- Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Technical-Notes/tn-10756-hs-gc-usp-467-residual-solvents-tn10756-en.pdf]
- The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg. [URL: https://www.innoteg.com/s/Bruker-283029-The-Analysis-of-Residual-Solvents-By-Headspace-Sampling-and-GC-According-to-USP-467.pdf]
- The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A. SCION Instruments. [URL: https://scioninstruments.com/wp-content/uploads/2021/08/AN0022-The-Analysis-of-Residual-Solvents-by-Headspace-Sampling-and-GC-According-to-USP-467-Procedure-A.pdf]
- USP <467> Headspace Residual Solvent Assay with a HT3™ Headspace Instrument. Teledyne Tekmar. [URL: https://www.teledynetekmar.com/resource-center/application-notes/usp-467-headspace-residual-solvent-assay-with-a-ht3-headspace-instrument]
- USP <921> Water Determination Methods. Scribd. [URL: https://www.scribd.com/document/425514659/c921]
- Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepaper/public/understanding-the-latest-revisions-to-usp-621-5994-5555en-agilent.pdf]
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/posters/2023/liquid-chromatographic-gradient-method-allowances-provided-by-usp-621.html]
- General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia.cn. [URL: https://www.pharmacopeia.cn/v29240/usp29nf24s0_c621.html]
- Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. Mettler Toledo. [URL: https://www.mt.
- Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler. Agilent. [URL: https://www.agilent.
- Desmethyletimizol PubChem CID 130883. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/130883]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com. [URL: https://www.azom.com/article.aspx?ArticleID=22736]
- ICH Q2(R1) Analytical Procedures Guide. Scribd. [URL: https://www.scribd.com/document/700858920/ICH-Q2-R1-Analytical-Procedures-Guide]
- A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- Water Determination by Karl Fischer. Eurofins. [URL: https://www.eurofins.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
- <921> WATER DETERMINATION. U.S. Pharmacopeia. [URL: https://cdn.usp.org/pdf/EN/USPNF/generalChapter921.pdf]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-navigator.com/files/guiduhu/ich/q2_r1__guideline.pdf]
- USP <921>: Methods for Moisture Determination and Karl Fischer Titration. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/usp-921]
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Phytolab. [URL: https://www.phytolab.com/de/wp-content/uploads/2021/02/qNMR-for-Content-Assignment-of-Phytochemical-Reference-Standards.pdf]
- Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. National Institute of Standards and Technology. [URL: https://www.nist.
- QNMR for Reference Material Preparation. MDPI Encyclopedia. [URL: https://encyclopedia.pub/entry/10203]
- Equivalency between Mass Balance and qNMR methodologies. Chrominfo. [URL: https://chrominfo.blogspot.com/2024/05/equavilency-between-mass-balance-and.html]
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Die Pharmazie. [URL: https://die-pharmazie.de/doi/abs/10.1691/ph.2012.2023]
- Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules (Journal). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10674068/]
- The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate. [URL: https://www.researchgate.
- Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis. Asian Pacific Journal of Health Sciences. [URL: https://www.apjhs.com/index.php/apjhs/article/view/1435]
- Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/1124177X.2017.1360156]
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI (Journal). [URL: https://www.mdpi.com/2073-4441/17/7/1630]
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules (Journal). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631853/]
- Desmethyletimizol (C8H12N4O2). PubChemLite. [URL: https://pubchemlite.org/compound/Desmethyletimizol]
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [URL: https://www.chromatographyonline.
Sources
- 1. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Desmethyletimizol (C8H12N4O2) [pubchemlite.lcsb.uni.lu]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 8. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. uspbpep.com [uspbpep.com]
- 11. scribd.com [scribd.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 15. emerypharma.com [emerypharma.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. innoteg-instruments.com [innoteg-instruments.com]
- 19. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 20. gcms.cz [gcms.cz]
- 21. scribd.com [scribd.com]
- 22. mt.com [mt.com]
- 23. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 24. USP : Methods for Moisture Determination and Karl Fischer Titration [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Adenosine Receptor Antagonism: The Well-Charactered Profile of Caffeine vs. the Uncharacterized Potential of Desmethyletimizol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology and drug discovery, understanding the interaction of small molecules with central nervous system targets is paramount. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are critical modulators of neuronal activity, and their antagonists are of significant interest for their stimulant, cognitive-enhancing, and potential neuroprotective effects. This guide provides a detailed comparison of two such compounds: caffeine, the world's most widely consumed psychoactive substance and a classic non-selective adenosine receptor antagonist, and desmethyletimizol, a lesser-known compound with a largely uncharacterized pharmacological profile at these receptors.
This document moves beyond a simple side-by-side comparison. For caffeine, we will synthesize the extensive body of experimental data that defines its interaction with adenosine receptors. For desmethyletimizol, where public data on adenosine receptor antagonism is absent, we will instead provide a comprehensive roadmap of the experimental protocols that would be necessary to thoroughly characterize its potential activity. This approach offers a practical guide for researchers aiming to investigate novel compounds within this target class.
The Central Role of Adenosine and Its Receptors
Adenosine is a ubiquitous neuromodulator that exerts a generally inhibitory effect on neuronal activity, promoting sleep and suppressing arousal. It mediates its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[1]
Antagonists of these receptors, particularly A1 and A2A, can reverse the inhibitory effects of adenosine, leading to increased neuronal firing and the release of various neurotransmitters, which underlies the stimulant effects of compounds like caffeine.[2][3]
Visualizing the Adenosine Signaling Pathway
The following diagram illustrates the canonical signaling pathways for Gs- and Gi-coupled adenosine receptors and the proposed point of intervention for an antagonist.
Caption: Adenosine receptor signaling and antagonist action.
Caffeine: The Archetypal Adenosine Receptor Antagonist
Caffeine's primary mechanism of action as a central nervous system stimulant is through its role as a competitive antagonist at adenosine receptors.[2][4] It exhibits a similar three-dimensional structure to adenosine, allowing it to bind to the receptors without activating them, thereby blocking the endogenous ligand.[4][5]
Quantitative Comparison of Caffeine's Binding Affinity
The following table summarizes the reported binding affinities (Ki) of caffeine for the human adenosine receptor subtypes. The inhibition constant (Ki) represents the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (µM) | Selectivity |
| Caffeine | A1 | 12-40 | Non-selective |
| A2A | 20-50 | Non-selective | |
| A2B | ~100 | Low affinity | |
| A3 | >100 | Very low affinity |
Note: The Ki values for caffeine are approximate ranges reported in the literature, as values can vary depending on the experimental conditions.[6]
As the data indicates, caffeine is a non-selective antagonist with micromolar affinity for A1 and A2A receptors.[6] Its effects at typical human consumption levels are primarily mediated through the blockade of these two subtypes.[7][8] At higher concentrations, caffeine can also inhibit phosphodiesterases, leading to an increase in intracellular cAMP through a mechanism independent of adenosine receptors.[2][4]
Desmethyletimizol: An Uncharacterized Profile
In contrast to the extensive research on caffeine, there is a notable lack of publicly available data on the pharmacological activity of desmethyletimizol at adenosine receptors. Desmethyletimizol is a metabolite of etimizol, a compound developed in the Soviet Union with reported nootropic and anxiolytic effects. Older literature suggests that etimizol's mechanism may involve the activation of the adenylyl cyclase system and an increase in cAMP, but this has not been linked to adenosine receptor antagonism. Without experimental data, any potential interaction of desmethyletimizol with adenosine receptors remains speculative.
Experimental Roadmap for Characterizing Desmethyletimizol's Adenosine Receptor Activity
To determine if desmethyletimizol acts as an adenosine receptor antagonist and to quantitatively compare it to caffeine, a series of well-established in vitro assays would be required. The following sections detail the necessary experimental protocols.
Radioligand Binding Assays: Determining Receptor Affinity
The foundational method for assessing the interaction of a compound with a receptor is the radioligand binding assay. This technique directly measures the affinity of a test compound for the receptor by quantifying its ability to displace a high-affinity radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of desmethyletimizol for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Utilize commercially available cell membrane preparations from cell lines (e.g., HEK293 or CHO) stably or transiently expressing high levels of the individual human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Reagent Preparation:
-
Prepare serial dilutions of desmethyletimizol in assay buffer.
-
Prepare a solution of a specific high-affinity radioligand for each receptor subtype (e.g., [³H]CGS 21680 for A2A receptors) at a concentration close to its dissociation constant (Kd).[1]
-
Prepare a solution of a non-labeled, high-affinity agonist or antagonist (e.g., NECA) at a high concentration to determine non-specific binding.[1]
-
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of non-labeled ligand.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of desmethyletimizol.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[9]
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[1][9] This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[1][9]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the desmethyletimizol concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of desmethyletimizol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Antagonist Activity
While binding assays measure affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to determine the pharmacological activity of the compound. For Gs-coupled A2A and A2B receptors, a common functional readout is the measurement of intracellular cAMP accumulation.
Objective: To determine if desmethyletimizol can inhibit agonist-induced cAMP production at A2A and A2B receptors, and to quantify its potency (IC50).
Experimental Workflow:
Caption: Workflow for a cAMP functional assay to measure antagonist activity.
Detailed Protocol:
-
Cell Culture: Culture cells expressing the human A2A or A2B receptor in appropriate multi-well plates.
-
Compound Pre-incubation: Treat the cells with serial dilutions of desmethyletimizol for a short period. This allows the potential antagonist to bind to the receptors.
-
Agonist Stimulation: Add a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80). This will stimulate adenylyl cyclase and lead to an increase in intracellular cAMP.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.[10]
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the desmethyletimizol concentration.
-
The curve will show the inhibitory effect of desmethyletimizol on the agonist-induced cAMP signal.
-
Calculate the IC50 value, which represents the concentration of desmethyletimizol required to inhibit 50% of the agonist-stimulated response.
-
Conclusion: A Tale of Two Compounds
This guide highlights the stark contrast between a well-characterized compound like caffeine and a molecule with an unknown pharmacological profile like desmethyletimizol. Caffeine's non-selective antagonism of A1 and A2A adenosine receptors is a cornerstone of its stimulant effects, supported by decades of quantitative binding and functional data.
For desmethyletimizol, the path to understanding its potential interaction with adenosine receptors is clear and relies on the rigorous application of established in vitro pharmacological assays. By following the detailed experimental roadmaps for radioligand binding and cAMP functional assays, researchers can elucidate its binding affinities and functional activities at each adenosine receptor subtype. The resulting data would not only clarify the pharmacology of desmethyletimizol but also allow for a direct and meaningful comparison with caffeine, potentially revealing a novel modulator of the adenosine system.
References
-
Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. National Academies Press (US). [Link]
-
Wikipedia. (2026). Caffeine. [Link]
-
Ribeiro, J. A., & Sebastião, A. M. (2010). Caffeine and adenosine. Journal of Alzheimer's Disease, 20(s1), S3-S15. [Link]
-
ResearchGate. (n.d.). Binding energy and docking score of caffeine against adenosine receptor. [Link]
-
RCSB PDB. (n.d.). Learn: Videos: Caffeine and Adenosine: Antagonist and Agonist. [Link]
-
Varani, K., et al. (1999). Caffeine Alters A2A Adenosine Receptors and Their Function in Human Platelets. Circulation, 99(1), 120-124. [Link]
-
Daly, J. W. (1993). The role of adenosine receptors in the central action of caffeine. Pharmacopsychoecologia, 6(1), 1-8. [Link]
-
Huang, Z. L., et al. (2011). Arousal Effect of Caffeine Depends on Adenosine A2A Receptors in the Shell of the Nucleus Accumbens. Journal of Neuroscience, 31(27), 10060-10065. [Link]
-
Chen, J. F., et al. (2020). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. PLoS One, 15(10), e0239829. [Link]
-
Alfa Cytology. (n.d.). Kinetic Radioligand Binding Assays. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of ethimizol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanism of action of etimizol on the energy metabolism of the neurogenically damaged myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Molecular bases for the action of etimizol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The significance of the antihypoxic properties of etimizol in its nootropic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Effect of etimizol on latent states of the short-term verbal memory of patients with sequelae of cerebral circulatory disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinico-pharmacological study of neurotropic agents in neurogenic diseases of the cardiovascular system and stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wap.guidechem.com [wap.guidechem.com]
A Comparative Toxicological Assessment of Desmethyletimizol in Rodent Models: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Toxicological Profile of a Key Metabolite
Desmethyletimizol, a primary metabolite of the analeptic and nootropic agent etimizol, presents a significant knowledge gap in the landscape of neuropharmacological research. While the parent compound, etimizol, has a history of clinical use and a documented pharmacological profile, the toxicological characteristics of its desmethylated form remain largely uninvestigated. This guide provides a comprehensive comparative analysis of the potential toxicity of desmethyletimizol in rodent models. In the absence of direct experimental data for desmethyletimizol, this document synthesizes available information on the metabolism and toxicity of etimizol and structurally related imidazole compounds to construct a predictive toxicological framework. This approach is designed to inform future research and guide the design of definitive preclinical safety studies.
The core objective of this guide is to equip researchers with a foundational understanding of the anticipated toxicological properties of desmethyletimizol. By examining the known effects of its parent compound and the broader class of imidazole derivatives, we can infer potential target organs, dose-limiting toxicities, and critical parameters for monitoring in future in vivo studies. This analysis is grounded in established principles of toxicology and pharmacology, providing a scientifically rigorous, albeit predictive, comparison.
Metabolic Pathway: From Etimizol to Desmethyletimizol
The biotransformation of etimizol to desmethyletimizol is a critical consideration in assessing its potential toxicity. Metabolism can significantly alter the pharmacological and toxicological properties of a xenobiotic, leading to either detoxification or bioactivation.
Proposed Metabolic Conversion
Etimizol (1-ethyl-4-N,N-dimethylcarbamoylimidazole) is metabolized in vivo, with one of the identified metabolites in rat serum being its N-desmethylated derivative, desmethyletimizol (1-ethyl-4-N-methylcarbamoylimidazole). This metabolic step is likely mediated by hepatic cytochrome P450 (CYP450) enzymes, a common pathway for the N-demethylation of various pharmaceutical compounds.
Caption: Presumed metabolic pathway of etimizol to desmethyletimizol.
The rate and extent of this conversion in different rodent species (e.g., mice vs. rats) are currently unknown and represent a significant data gap. Species-specific differences in CYP450 isoenzyme expression and activity could lead to variations in the pharmacokinetic and toxicokinetic profiles of both etimizol and desmethyletimizol, influencing their relative contributions to the overall observed toxicity.
Comparative Acute Toxicity Profile
Acute toxicity studies are fundamental in determining the intrinsic toxicity of a compound and for dose selection in longer-term studies. While no direct LD50 data for desmethyletimizol exists, we can draw inferences from its parent compound and the broader class of imidazole-containing molecules.
Data Summary: Etimizol and Related Imidazole Derivatives
| Compound | Animal Model | Route of Administration | LD50 | Key Toxic Signs | Reference |
| Etimizol | Rat | Oral | Data not available | CNS stimulation, potential for convulsions at high doses (inferred) | - |
| Etimizol | Mouse | Oral | Data not available | CNS stimulation, potential for convulsions at high doses (inferred) | - |
| Imidazole | Rat | Oral | 220 - 970 mg/kg | Salivation, restlessness, hypothermia, decreased hemoglobin[1] | [1] |
| 4-Methylimidazole | Rat | Oral (in feed) | > 2500 ppm (in 14-week study) | Clonic seizures, excitability, hyperactivity[2] | [2] |
| Isomazole | Rat | Oral | ~135 mg/kg | (Not specified) | [3] |
| Isomazole | Mouse | Oral | ~525 mg/kg | (Not specified) | [3] |
Note: The absence of publicly available LD50 values for etimizol is a major limitation. The toxic signs are inferred from its known pharmacological action as a CNS stimulant.
Predicted Acute Toxicity of Desmethyletimizol
Hypothetical Scenarios:
-
Increased Potency: If desmethyletimizol has a higher affinity for its pharmacological target(s) than etimizol, it could exhibit a lower LD50 value and more severe CNS-related toxic signs at equivalent doses.
-
Decreased Potency: Conversely, if N-demethylation reduces the compound's activity, desmethyletimizol would be expected to have a higher LD50 and be less acutely toxic than its parent compound.
-
Similar Potency: It is also possible that the removal of a single methyl group has a negligible impact on the acute toxicity profile.
Subchronic Toxicity: Potential Target Organs and Long-Term Effects
Subchronic toxicity studies provide insights into the effects of repeated exposure to a substance and help identify target organs of toxicity. The following is a predictive assessment for desmethyletimizol based on data from etimizol and other imidazole derivatives.
Evidence from Related Compounds
Studies on imidazole and its derivatives have identified several potential target organs following repeated administration in rodents:
-
Liver: Some imidazole compounds have been associated with hepatotoxicity.[4]
-
Kidney: Renal effects have also been observed with certain imidazole derivatives.
-
Hematological System: Decreased hemoglobin, hematocrit, and red blood cell counts have been reported with imidazole administration in rats.[1]
-
Central Nervous System: As with acute toxicity, chronic exposure to CNS-active imidazoles could lead to persistent neurological effects.
Projected Subchronic Toxicity Profile for Desmethyletimizol
Given its structural similarity to etimizol and other imidazoles, a subchronic toxicity study of desmethyletimizol in rodents should prioritize the evaluation of the following endpoints:
-
Hepatotoxicity: Monitoring of liver enzymes (ALT, AST), bilirubin, and histopathological examination of liver tissue.
-
Nephrotoxicity: Assessment of blood urea nitrogen (BUN), creatinine, and histopathology of the kidneys.
-
Hematological Effects: Complete blood counts (CBC) to evaluate red and white blood cell parameters.
-
Neurotoxicity: Detailed clinical observations for any behavioral changes, and potentially more specialized neurobehavioral testing.
The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for desmethyletimizol will be critical parameters to establish in future studies.
Experimental Protocols: A Framework for Future Investigation
The following protocols are based on established OECD guidelines and are recommended for the definitive toxicological evaluation of desmethyletimizol in rodent models.
Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the LD50 and identify the toxicity class of a substance.
Methodology Workflow:
Caption: Workflow for an acute oral toxicity study based on OECD 423.
Key Parameters to Evaluate:
-
Mortality: Number of animals that die within the 14-day observation period.
-
Clinical Signs: Detailed observations of behavior, appearance, and any signs of toxicity (e.g., tremors, convulsions, changes in gait, salivation).
-
Body Weight: Measurement at the time of dosing and at regular intervals throughout the study.
-
Gross Necropsy: Macroscopic examination of all major organs at the end of the study.
90-Day Subchronic Oral Toxicity Study (Following OECD Guideline 408)
This study is designed to assess the cumulative toxic effects of a substance over a longer period.
Methodology Workflow:
Caption: Workflow for a 90-day subchronic oral toxicity study based on OECD 408.
Key Endpoints for Evaluation:
-
Clinical Observations, Body Weight, and Food Consumption: Monitored throughout the study.
-
Hematology: Red and white blood cell counts, hemoglobin, hematocrit, platelet count.
-
Clinical Chemistry: Liver enzymes (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin.
-
Urinalysis: Volume, specific gravity, pH, protein, glucose, ketones.
-
Organ Weights: Absolute and relative weights of key organs (e.g., liver, kidneys, brain, spleen, heart, gonads).
-
Gross Pathology and Histopathology: Macroscopic and microscopic examination of a comprehensive list of tissues from all animals.
Conclusions and Future Directions
The toxicological profile of desmethyletimizol remains to be experimentally defined. However, based on its metabolic relationship to etimizol and its structural inclusion in the imidazole class of compounds, a number of predictions can be made to guide future research. The primary target for both acute and chronic toxicity is likely to be the central nervous system, with the potential for effects on the liver, kidneys, and hematological system with repeated exposure.
The experimental protocols outlined in this guide provide a clear and robust framework for the definitive toxicological evaluation of desmethyletimizol in rodent models. The generation of such data is essential for any further development of this compound or for a complete understanding of the safety profile of its parent drug, etimizol. Future research should prioritize in vivo studies to determine the LD50, NOAEL, and target organ toxicities of desmethyletimizol, as well as pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile in comparison to etimizol.
References
-
Chan, P. C., et al. (2008). TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE. Toxicologic Pathology, 36(7_suppl), 108-115. [Link]
-
BG RCI. (2006). TOXICOLOGICAL EVALUATIONS 203: Imidazole. Berufsgenossenschaft Rohstoffe und chemische Industrie. [Link]
-
Kumar, S., et al. (2022). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Journal of Hazardous Materials, 424, 127393. [Link]
-
OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
de la Cruz, P. L., et al. (1989). Acute, subchronic, and chronic toxicity of the cardiotonic isomazole in rats. Fundamental and Applied Toxicology, 13(3), 409-417. [Link]
-
Zavodskaia, I. S., Migas, E. A., & Novikov, V. P. (1982). [Molecular bases for the action of etimizol]. Farmakologiia i toksikologiia, 45(2), 5–9. [Link]
-
OECD. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. [Link]
-
OECD. (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Sources
A Comprehensive Guide to the Proper Disposal of Desmethyletimizol for Laboratory Professionals
Hazard Characterization and Risk Assessment: The Precautionary Principle
Given the limited specific toxicity data for Desmethyletimizol, the cornerstone of its safe disposal is the adoption of the precautionary principle. This means treating the compound as potentially hazardous in the absence of complete information. A thorough risk assessment should be the initial step before any disposal activities are undertaken.
1.1. Review of Available Data:
The first step is to gather all accessible information. A review of databases like PubChem provides basic chemical and physical properties of Desmethyletimizol, such as its molecular formula (C8H12N4O2) and molecular weight (196.21 g/mol ).[1][2] While a specific Safety Data Sheet (SDS) may not be available, it is crucial to document the absence of such information and proceed with a conservative risk assessment.
1.2. In Silico Hazard Assessment:
In the absence of empirical data, computational tools can offer predictive insights into potential hazards. Although not a substitute for experimental data, these tools can help in making an informed preliminary assessment of toxicity, reactivity, and environmental fate.
1.3. Assumption of Hazard:
Based on the precautionary principle, Desmethyletimizol should be handled as if it possesses one or more of the following hazardous characteristics until proven otherwise:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3]
-
Reactivity: Potential for hazardous reactions with other chemicals.
-
Environmental Hazard: Potential to cause harm to aquatic life or persist in the environment.
This conservative stance ensures the highest level of protection for personnel and the environment.
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste at the point of generation is a critical step to prevent accidental reactions and ensure that waste is directed to the appropriate disposal stream.[4][5][6]
Table 1: Desmethyletimizol Waste Segregation Protocol
| Waste Stream | Description | Container Type | Labeling Requirements |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing paper, and contaminated lab consumables (e.g., pipette tips, vials). | Lined, puncture-resistant container specifically for solid chemical waste. | "Hazardous Chemical Waste," "Solid Waste," "Desmethyletimizol," and list of any other contaminants. |
| Liquid Waste (Aqueous) | Aqueous solutions containing Desmethyletimizol. | Leak-proof, chemically compatible container (e.g., high-density polyethylene). | "Hazardous Chemical Waste," "Aqueous Waste," "Desmethyletimizol," and approximate concentration. The pH should be noted. |
| Liquid Waste (Non-halogenated Organic Solvent) | Solutions of Desmethyletimizol in non-halogenated organic solvents (e.g., methanol, ethanol, acetonitrile). | Leak-proof, chemically compatible solvent waste container. | "Hazardous Chemical Waste," "Non-Halogenated Organic Solvents," "Desmethyletimizol," and a list of all solvent components with percentages. |
| Liquid Waste (Halogenated Organic Solvent) | Solutions of Desmethyletimizol in halogenated organic solvents (e.g., dichloromethane, chloroform). | Leak-proof, chemically compatible solvent waste container, specifically for halogenated waste. | "Hazardous Chemical Waste," "Halogenated Organic Solvents," "Desmethyletimizol," and a list of all solvent components with percentages. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with Desmethyletimizol. | Puncture-proof sharps container. | "Sharps Waste," "Chemically Contaminated," "Desmethyletimizol." |
| Unused or Expired Pure Compound | The original container of Desmethyletimizol that is no longer needed or has expired. | The original, securely sealed container. | Affix a "Hazardous Waste" label without defacing the original manufacturer's label. |
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable workflow for the disposal of different forms of Desmethyletimizol waste.
3.1. Protocol for Disposing of Solid Waste Contaminated with Desmethyletimizol:
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.
-
Segregate at the Source: Immediately place all solid waste items contaminated with Desmethyletimizol into a designated, clearly labeled solid chemical waste container.
-
Container Management: Keep the waste container closed when not in use. Do not overfill the container.[7][8]
-
Arrange for Pickup: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
3.2. Protocol for Disposing of Liquid Waste Containing Desmethyletimizol:
-
Wear Enhanced PPE: In addition to standard PPE, consider a face shield and working within a certified chemical fume hood, especially when transferring liquids.
-
Choose the Correct Waste Container: Select the appropriate liquid waste container based on the solvent system (aqueous, non-halogenated organic, or halogenated organic).
-
Careful Transfer: Use a funnel to transfer the liquid waste into the container to prevent spills. Do not leave the funnel in the container.[8]
-
Maintain a Waste Log: Keep a log of the constituents and their approximate volumes added to the liquid waste container. This is crucial for proper disposal by the waste management facility.
-
Secure and Store: Tightly cap the container after each addition. Store the waste container in a designated satellite accumulation area, away from heat and ignition sources.[6]
-
Request Disposal: When the container is approximately 90% full, request a pickup from your EHS office.
Decision-Making Workflow for Desmethyletimizol Disposal
The following diagram illustrates the logical flow for determining the correct disposal path for Desmethyletimizol waste.
Sources
- 1. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Desmethyletimizol (C8H12N4O2) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. businesswaste.co.uk [businesswaste.co.uk]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 8. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
